Technical Documentation Center

N-(thiophen-3-ylmethyl)cyclohexanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(thiophen-3-ylmethyl)cyclohexanamine
  • CAS: 892592-33-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Optimized Synthesis and Structural Validation of N-(thiophen-3-ylmethyl)cyclohexanamine

Executive Summary This technical guide details the synthesis of N-(thiophen-3-ylmethyl)cyclohexanamine , a secondary amine featuring a bioisosteric thiophene ring. This scaffold is of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of N-(thiophen-3-ylmethyl)cyclohexanamine , a secondary amine featuring a bioisosteric thiophene ring. This scaffold is of significant interest in medicinal chemistry, serving as a lipophilic core in serotonin transporter (SERT) inhibitors and histamine antagonists.

The protocol selected is a direct reductive amination utilizing Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike traditional catalytic hydrogenation or cyanoborohydride methods, the STAB protocol minimizes toxic byproducts (HCN), prevents over-alkylation, and exhibits high chemoselectivity for aldehydes in the presence of acid-sensitive functionalities.

Retrosynthetic Analysis & Strategy

To synthesize the target secondary amine, we analyze the C-N bond disconnection.

  • Target Molecule: N-(thiophen-3-ylmethyl)cyclohexanamine

  • Primary Disconnection: C–N bond between the thiophene-methylene carbon and the amine nitrogen.

  • Precursors: Thiophene-3-carbaldehyde (Electrophile) and Cyclohexylamine (Nucleophile).

Strategic Justification: While direct alkylation of cyclohexylamine with 3-(bromomethyl)thiophene is theoretically possible, it is experimentally inferior due to:

  • Polyalkylation: High risk of forming the tertiary amine (double alkylation).

  • Reagent Instability: Thiophene-3-ylmethyl halides are lachrymators and thermally unstable.

  • Atom Economy: Reductive amination is a convergent, one-pot synthesis with higher atom economy and milder conditions.

Experimental Protocol

Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.Role
Thiophene-3-carbaldehyde 112.151.0Electrophile / SM
Cyclohexylamine 99.171.1Nucleophile / SM
Sodium Triacetoxyborohydride (STAB) 211.941.4Reducing Agent
Acetic Acid (AcOH) 60.051.0Catalyst (pH control)
1,2-Dichloroethane (DCE) 98.96--Solvent
Step-by-Step Methodology

Note: Perform all steps in a fume hood. Thiophene derivatives can be malodorous.

  • Imine Formation (In Situ):

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add Thiophene-3-carbaldehyde (10.0 mmol, 1.12 g) and 1,2-Dichloroethane (DCE) (30 mL).

    • Add Cyclohexylamine (11.0 mmol, 1.09 g) in one portion.

    • Add Acetic Acid (10.0 mmol, 0.6 mL).

    • Observation: The solution may warm slightly and change color (pale yellow to orange) as the imine/hemiaminal equilibrium is established. Stir at room temperature for 30 minutes under an inert atmosphere (

      
       or Ar).
      
  • Reduction:

    • Cool the mixture slightly to 0°C (ice bath) if the scale is >5g to manage exotherms, otherwise, room temperature is acceptable.

    • Add Sodium Triacetoxyborohydride (STAB) (14.0 mmol, 2.97 g) in 3-4 portions over 10 minutes.

    • Mechanistic Insight: STAB is less reactive than

      
       and will selectively reduce the protonated iminium ion without reducing the aldehyde starting material (if any remains) to the alcohol.
      
    • Remove the ice bath and stir at room temperature for 4–16 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).

  • Quench and Workup:

    • Quench the reaction by slowly adding saturated aqueous

      
        (30 mL). Gas evolution (
      
      
      
      ) will occur; add slowly.
    • Stir vigorously for 15 minutes to decompose the remaining boron complex.

    • Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (

      
       mL).
      
    • Combine organic layers and wash with Brine (20 mL).

    • Dry the organic phase over anhydrous

      
        or 
      
      
      
      .
    • Filter and concentrate under reduced pressure (rotary evaporator) to yield the crude oil.

  • Purification:

    • The crude material is often >90% pure. For analytical purity, purify via flash column chromatography on silica gel.

    • Eluent: Hexanes/Ethyl Acetate (gradient 9:1 to 1:1) with 1% Triethylamine added to prevent the amine from streaking on the silica.

Reaction Mechanism

The following diagram illustrates the pathway from precursors to the final secondary amine, highlighting the critical iminium ion intermediate.

ReductiveAmination Aldehyde Thiophene-3- carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Condensation Amine Cyclohexylamine Amine->Hemiaminal Condensation Iminium Protonated Iminium Ion Hemiaminal->Iminium -H2O (Acid Cat.) Product N-(thiophen-3-ylmethyl) cyclohexanamine Iminium->Product Hydride Transfer (STAB)

Caption: Mechanistic pathway: Acid-catalyzed condensation forms the iminium species, which is selectively reduced by STAB.[3][4]

Structural Characterization (Expected Data)

Upon isolation, the identity of the compound must be validated. The following data is predicted based on fragment analysis and standard thiophene shifts.

Spectroscopic Data Table
TechniqueSignal / ValueAssignment

NMR
(400 MHz,

)

7.28 (dd, 1H)
Thiophene C2-H (Aromatic)

7.10 (m, 1H)
Thiophene C5-H (Aromatic)

7.05 (d, 1H)
Thiophene C4-H (Aromatic)

3.82 (s, 2H)

(Benzylic-like methylene)

2.45 (tt, 1H)

(Cyclohexyl methine)

1.90 - 1.05 (m, 10H)
Cyclohexyl ring protons

1.30 (br s, 1H)

(Exchangeable)

NMR
(100 MHz,

)
~141.0 (C_quat)Thiophene C3 (Ipso)
~128.0, 125.0, 121.0Thiophene CH carbons
~56.0Cyclohexyl methine (

)
~46.0Methylene bridge (

)
~33.5, 26.2, 25.0Cyclohexyl methylenes
Mass Spectrometry (ESI)m/z 196.1

(Calc. MW: 195.32)
IR Spectroscopy ~3300-3350

N-H stretch (weak, secondary amine)

Synthesis Workflow Visualization

This flowchart guides the researcher through the physical operations of the experiment.

Workflow Start Start: Weigh Reagents Mix Mix Aldehyde + Amine + AcOH in DCE Start->Mix Stir1 Stir 30 min (Imine Formation) Mix->Stir1 AddRed Add STAB (3-4 portions) at 0°C or RT Stir1->AddRed Stir2 Stir 4-16h Monitor via TLC AddRed->Stir2 Quench Quench with sat. NaHCO3 (Gas Evolution!) Stir2->Quench Extract Extract DCM / Wash Brine Dry Na2SO4 Quench->Extract Purify Flash Chromatography (Hex/EtOAc + 1% Et3N) Extract->Purify Final Pure Amine Oil/Solid Purify->Final

Caption: Operational workflow for the reductive amination using STAB.

Safety and Stability Guidelines

  • Thiophene Handling: Thiophene compounds can be metabolically activated to reactive intermediates. Handle all precursors in a well-ventilated fume hood to avoid inhalation.

  • STAB Reactivity: While safer than

    
    , Sodium Triacetoxyborohydride releases acetic acid upon hydrolysis and hydrogen gas if exposed to strong acids. Keep dry until use.
    
  • Amine Storage: The product is a secondary amine. It will absorb

    
     from the air (forming carbamates) over time. Store under nitrogen or convert to the HCl salt for long-term stability.
    

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[4] [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved October 26, 2023. [Link]

  • PubChem. (n.d.).[8] Thiophene-3-carbaldehyde (Compound Summary). National Library of Medicine. [Link]

Sources

Exploratory

Architecting Efficacy: The Chemical and Pharmacological Profile of Novel Thiophene-Cyclohexanamine Scaffolds

Introduction: The Bioisosteric Advantage In the high-stakes arena of neuropharmacology, the thiophene-cyclohexanamine scaffold represents a critical evolution from the phencyclidine (PCP) class of dissociative anesthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bioisosteric Advantage

In the high-stakes arena of neuropharmacology, the thiophene-cyclohexanamine scaffold represents a critical evolution from the phencyclidine (PCP) class of dissociative anesthetics. While historical derivatives like Tenocyclidine (TCP) demonstrated potent NMDA receptor antagonism, modern medicinal chemistry has pivoted toward 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) and its novel analogs.[1]

These molecules are not merely structural curiosities; they are highly selective Dopamine Reuptake Inhibitors (DRIs) .[1] The substitution of the phenyl ring (in PCP) with a thiophene or benzothiophene moiety fundamentally alters the electronic landscape of the molecule, shifting selectivity from the NMDA receptor (associated with psychotomimetic side effects) to the Dopamine Transporter (DAT).

This guide dissects the chemical properties, synthetic pathways, and metabolic liabilities of these novel derivatives, providing a roadmap for researchers optimizing this scaffold for therapeutic utility in neurodegenerative and depressive disorders.[1]

Synthetic Architecture

The synthesis of thiophene-cyclohexanamine derivatives typically relies on the Bruylants reaction or modified Grignard additions to iminium intermediates. This route is preferred for its modularity, allowing the independent variation of the amine ring, the cyclohexane core, and the heteroaromatic substituent.

Core Synthetic Pathway

The most robust method involves the formation of an


-aminonitrile intermediate, followed by the displacement of the cyano group with a thiophene-based Grignard reagent. This method ensures the formation of the quaternary carbon center essential for the scaffold's biological activity.

Synthesis_Workflow Cyclohexanone Cyclohexanone (Precursor) Inter_Nitrile α-Aminonitrile Intermediate Cyclohexanone->Inter_Nitrile Strecker-type Condensation Amine Secondary Amine (e.g., Piperidine) Amine->Inter_Nitrile Cyanide KCN / NaCN (Source) Cyanide->Inter_Nitrile Final_Product Thiophene-Cyclohexanamine Derivative Inter_Nitrile->Final_Product Bruylants Reaction (Nucleophilic Displacement) Grignard 2-Thienyl-MgBr (Grignard Reagent) Grignard->Final_Product MgBrCN Elimination

Figure 1: Modular synthesis of thiophene-cyclohexanamine scaffolds via the Bruylants reaction pathway.[1]

Physicochemical Profiling

The replacement of a benzene ring with a thiophene moiety introduces specific electronic and steric changes that drive the Structure-Activity Relationship (SAR).

Electronic Bioisosterism

Thiophene is a classic bioisostere of benzene, but it is electron-rich (excess


-electron density).[1]
  • Basicity: The thiophene ring acts as an electron donor. In BTCP analogs, this electron density can stabilize the protonated amine through intramolecular interactions, potentially influencing the pKa (typically 8.5–9.[1]5) and ensuring the molecule remains cationic at physiological pH—a requirement for DAT binding.

  • Dipole Moment: Unlike the non-polar benzene, thiophene has a permanent dipole (approx.[1] 0.52 D) directed toward the sulfur atom.[2][3] This vector aligns with specific polar residues in the DAT binding pocket, enhancing affinity [1].

Conformational Dynamics

The biological activity of these derivatives is strictly governed by the orientation of the aromatic ring relative to the cyclohexane chair.

  • Axial vs. Equatorial: Computational studies (MM3/ab initio) on BTCP analogs suggest that the aryl-axial conformer is the bioactive species for dopamine uptake inhibition.[4] The thiophene ring's reduced steric bulk (compared to substituted benzenes) allows for greater conformational flexibility, permitting the molecule to adopt this high-energy axial conformation more readily upon receptor binding [2].

Comparative Data: Benzene vs. Thiophene Scaffolds

The following table summarizes the shift in properties when transitioning from PCP (Phenyl) to TCP (Thiophene) and BTCP (Benzothiophene) classes.

PropertyPCP (Phenyl)TCP (Thiophene)BTCP (Benzothiophene)Impact on Drug Design
LogP (Lipophilicity) ~4.7~4.1~5.2BTCP is highly lipophilic; excellent BBB penetration but higher tissue retention.[1]
Electronic Nature

-neutral

-excessive

-excessive (extended)
Thiophene rings are more susceptible to oxidative metabolism (see Section 4).[1]
Primary Target NMDA ReceptorNMDA > DATDAT >>> NMDA Thiophene fusion shifts selectivity toward monoamine transporters, reducing psychotomimetic risk [3].[1]
Metabolic Route HydroxylationS-OxidationS-OxidationThiophene introduces a "Structural Alert" for reactive metabolite formation.[2][5][6]

Metabolic Stability & Toxicology: The Thiophene Alert

While the thiophene moiety enhances potency, it introduces a significant toxicological liability . The thiophene ring is considered a "structural alert" in medicinal chemistry due to its bioactivation potential.[2][3][5][6][7]

Mechanism of Bioactivation

Cytochrome P450 enzymes (specifically CYP2C9 and CYP1A2) can oxidize the thiophene sulfur.

  • S-Oxidation: The sulfur atom is oxidized to a thiophene S-oxide .

  • Epoxidation: Further oxidation or rearrangement leads to thiophene epoxides or sulfoxides that function as Michael acceptors.

  • Adduct Formation: These electrophilic species covalently bind to nucleophilic sites on proteins (e.g., cysteine residues) or glutathione.[1] If glutathione is depleted, this leads to hepatotoxicity [4].[1]

Mitigation Strategy: To improve the safety profile, researchers often block the


-positions (C2/C5) of the thiophene ring with metabolic blockers (e.g., methyl, chloro) or use bulky substituents on the cyclohexane ring to sterically hinder P450 access.[1]

Metabolic_Activation Drug Thiophene Derivative (Parent Drug) CYP450 CYP450 Oxidation (CYP2C9/1A2) Drug->CYP450 SOxide Thiophene S-Oxide (Reactive Intermediate) CYP450->SOxide Epoxide Thiophene Epoxide (Highly Electrophilic) SOxide->Epoxide Rearrangement Path_Safe Glutathione Conjugation (Detoxification) Epoxide->Path_Safe + GSH Path_Toxic Covalent Protein Binding (Hepatotoxicity) Epoxide->Path_Toxic + Cellular Proteins

Figure 2: The bioactivation pathway of thiophene rings, highlighting the critical divergence between detoxification and toxicity.[1]

Experimental Protocol: Synthesis of 1-(1-(2-Thienyl)cyclohexyl)piperidine

Note: This protocol involves the handling of cyanide and hygroscopic reagents.[1] All steps must be performed in a fume hood with appropriate PPE.

Phase 1: Formation of 1-Piperidinocyclohexanecarbonitrile
  • Reagents: Cyclohexanone (10 mmol), Piperidine (11 mmol), Potassium Cyanide (KCN, 11 mmol), Water (10 mL).

  • Procedure:

    • Dissolve KCN in minimal water and add to a flask containing piperidine.

    • Add cyclohexanone dropwise while maintaining the temperature between 0–5°C (ice bath).

    • Mechanistic Insight: The low temperature prevents the polymerization of the imine intermediate and suppresses the reverse reaction (cyanohydrin decomposition).

    • Stir vigorously for 18 hours at room temperature.

    • The product will precipitate as a white/off-white solid.

  • Workup: Filter the solid, wash with cold water (3x), and dry under vacuum over

    
    .[1]
    
    • Checkpoint: Verify formation via IR spectroscopy (disappearance of ketone C=O stretch at ~1715 cm⁻¹, appearance of weak C≡N stretch at ~2230 cm⁻¹).[1]

Phase 2: Bruylants Reaction (Grignard Displacement)[1]
  • Reagents: 2-Bromothiophene (12 mmol), Magnesium turnings (13 mmol), Anhydrous Ether or THF, 1-Piperidinocyclohexanecarbonitrile (from Phase 1).

  • Preparation of Grignard:

    • Activate Mg turnings with iodine crystals.

    • Add 2-bromothiophene in ether dropwise to maintain a gentle reflux. This generates 2-thienylmagnesium bromide .[8]

  • Displacement:

    • Dissolve the nitrile intermediate in anhydrous THF.

    • Add the Grignard reagent solution dropwise to the nitrile solution.

    • Reflux for 4–6 hours.

    • Causality: The Grignard reagent acts as a nucleophile, attacking the nitrile carbon. The cyanide ion is a good leaving group in this specific crowded environment (Bruylants mechanism), facilitating the substitution.

  • Quenching & Isolation:

    • Cool to 0°C and quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x).[1]

    • Wash organic layer with brine, dry over

      
      , and concentrate.[1]
      
    • Purification: The free base is often an oil. Convert to the hydrochloride salt by dissolving in ether and adding HCl/Ether gas. Recrystallize from Ethanol/Ether.

References

  • National Center for Biotechnology Information. (2025).[1] Thiophene: Compound Summary & Bioactivity. PubChem. [Link]

  • Froimowitz, M., et al. (2000).[1] Conformational preferences of the potent dopamine reuptake blocker BTCP and its analogs. Journal of Medicinal Chemistry / PubMed. [Link]

  • Chaudieu, I., et al. (1989).[1] Role of the aromatic group in the inhibition of dopamine uptake by phencyclidine derivatives. European Journal of Pharmacology. [Link]

  • Dansette, P. M., et al. (2014).[1] Bioactivation potential of thiophene-containing drugs. Chemical Research in Toxicology. [Link]

  • Vignon, J., et al. (1988).[1] [3H]BTCP, a new specific ligand for the dopamine transport complex.[1] European Journal of Pharmacology. [Link]

Sources

Foundational

"Potential biological targets of thiophene-containing arylcyclohexylamines"

Technical Guide for Drug Development & Pharmacology Executive Summary The substitution of the phenyl ring with a thiophene moiety in arylcyclohexylamines (ACHs) represents a classic exercise in bioisosteric replacement,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Pharmacology

Executive Summary

The substitution of the phenyl ring with a thiophene moiety in arylcyclohexylamines (ACHs) represents a classic exercise in bioisosteric replacement, yielding compounds with divergent pharmacological profiles. While the parent scaffold (Phencyclidine, PCP) is a "dirty drug" with mixed affinity for NMDA receptors, dopamine transporters (DAT), and sigma receptors, thiophene analogues allow for significant target resolution.

This guide analyzes the structure-activity relationships (SAR) of thiophene-containing ACHs, specifically contrasting the NMDA-selective profile of Tenocyclidine (TCP) against the DAT-selective profile of Benocyclidine (BTCP) . It serves as a technical resource for researchers investigating neuroprotective agents, dissociative anesthetics, and monoamine transporter probes.

Structural Basis: The Thiophene Bioisostere

The replacement of a benzene ring with a thiophene ring introduces subtle but critical physicochemical changes that drive target selectivity.

  • Electronic Effects: Thiophene is electron-rich (excess

    
    -electron density) compared to benzene. This enhances cation-
    
    
    
    interactions or
    
    
    -
    
    
    stacking within the hydrophobic pockets of the NMDA receptor channel or the dopamine transporter.
  • Lipophilicity & Sterics: Thiophene is slightly smaller and more lipophilic than benzene. This allows thiophene analogues to penetrate the blood-brain barrier (BBB) rapidly and fit into tighter receptor sub-pockets.

  • Metabolic Liability: The sulfur atom introduces new sites for oxidative metabolism (S-oxidation), potentially altering the pharmacokinetic half-life compared to phenyl analogues.

Core Structural Divergence

The biological target is dictated heavily by the specific nature of the thiophene substituent:

  • 2-Thienyl (Simple Thiophene): Retains and enhances NMDA receptor affinity (e.g., TCP, Tiletamine).

  • 2-Benzo[b]thiophenyl (Benzothiophene): Abolishes NMDA affinity and creates potent DAT selectivity (e.g., BTCP).

The NMDA Receptor Complex (The TCP Profile)

Tenocyclidine (TCP) and its derivatives (e.g., Gacyclidine) act as high-affinity, non-competitive antagonists at the PCP-binding site located within the ion channel of the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action

Unlike competitive antagonists (which bind to the glutamate site), thiophene-ACHs are use-dependent channel blockers .

  • Glutamate and Glycine bind to the receptor, opening the ion channel.

  • The thiophene-ACH enters the open pore.

  • The ligand binds to the specific PCP-site (interacting with asparagine residues deep in the pore), physically occluding

    
     and 
    
    
    
    influx.

Key Compound: Tenocyclidine (TCP) [1]

  • Affinity: TCP exhibits higher affinity for the NMDA channel than PCP.[1]

    • 
       (TCP): ~7–15 nM
      
    • 
       (PCP): ~40–60 nM
      
  • Selectivity: TCP is more selective for the NMDA channel over sigma receptors compared to PCP. Consequently,

    
     is the radioligand of choice for labeling open NMDA channels in autoradiography studies.
    

Key Compound: Gacyclidine (GK-11) [2]

  • Neuroprotection: Gacyclidine is a thiophene-containing derivative developed for neuroprotection (spinal cord injury).

  • Enantioselectivity: The (-)-enantiomer is high affinity (

    
     ~2.5 nM), while the (+)-enantiomer is low affinity.[3]
    
  • Toxicity: It demonstrates a wider therapeutic index than MK-801, causing less vacuolization (Olney's lesions) at therapeutic doses.

The Dopamine Transporter Switch (The BTCP Profile)

A critical SAR switch occurs when the simple thiophene ring is replaced by a benzothiophene ring.

Key Compound: Benocyclidine (BTCP) [1][4]

  • Chemical Name: N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine.[5][6][7]

  • Pharmacology: BTCP acts as a potent Dopamine Reuptake Inhibitor (DRI).[4]

  • The "Clean" Profile: Unlike PCP or TCP, BTCP has negligible affinity for the NMDA receptor .[4] It does not produce the psychotomimetic/dissociative effects associated with channel blockade.[4]

  • Utility: BTCP is used as a specific probe for the Dopamine Transporter (DAT) to map dopaminergic terminals in the striatum without interference from glutamate systems.

Comparative Binding Data

The following table summarizes the drastic shift in affinity based on the aromatic ring structure.

CompoundAromatic SubstituentNMDA (

nM)
DAT (

nM)
Primary Classification
PCP Phenyl59>10,000Non-selective Dissociative
TCP 2-Thienyl12 >5,000Potent NMDA Antagonist
BTCP 2-Benzo[b]thiophenyl>10,0008 Selective DRI
Tiletamine 2-Thienyl (ketone analog)79Low AffinityVeterinary Anesthetic

(Note: Values are approximate means derived from radioligand binding assays in rat brain membranes. Lower


 indicates higher affinity.)
Visualization of Signaling Pathways[8]

The following diagram illustrates the divergent pathways of Thiophene-ACHs based on their structural subclasses.

ThiophenePathways TCP Tenocyclidine (TCP) (2-Thienyl) NMDA NMDA Receptor (PCP Site) TCP->NMDA High Affinity (Ki ~10nM) BTCP Benocyclidine (BTCP) (Benzothiophene) BTCP->NMDA Negligible Affinity DAT Dopamine Transporter (DAT) BTCP->DAT High Affinity (Ki ~8nM) CaInflux Block Ca2+ Influx (Channel Occlusion) NMDA->CaInflux Inhibits DAReuptake Block DA Reuptake (Increase Synaptic DA) DAT->DAReuptake Inhibits Dissociative Dissociative Anesthesia Neuroprotection CaInflux->Dissociative Result Stimulant Psychostimulant Effect No Dissociation DAReuptake->Stimulant Result

Caption: Divergent pharmacological pathways of Thiophene-ACHs. TCP selectively targets the NMDA ion channel, while the benzothiophene analog BTCP selectively inhibits the Dopamine Transporter.

Experimental Protocols

To validate the biological targets of a novel thiophene-containing ACH, the following standardized assays are recommended.

Protocol A: [

H]TCP Binding Assay (NMDA Channel Affinity)

Purpose: To determine if the novel compound binds to the PCP-site within the NMDA channel.

  • Tissue Preparation: Homogenize rat cerebral cortex in 0.32 M sucrose. Centrifuge (1000 x g, 10 min). Collect supernatant and centrifuge at 20,000 x g (20 min) to obtain crude synaptic membranes.

  • Washing: Resuspend pellet in 5 mM Tris-HCl (pH 7.4). Repeat centrifugation 3-4 times to remove endogenous glutamate (critical, as glutamate enhances TCP binding).

  • Incubation:

    • Buffer: 5 mM Tris-HCl (pH 7.4).

    • Ligand: 2 nM [

      
      H]TCP.
      
    • Test Compound: 10 concentrations (

      
       to 
      
      
      
      M).
    • Condition: Incubate for 60 min at 25°C. Note: Add 1

      
      M L-glutamate to the buffer to ensure channels are in the "open" state, maximizing access to the binding site.
      
  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: [

H]Dopamine Uptake Assay (DAT Affinity)

Purpose: To assess if the compound acts as a DRI (BTCP-like profile).

  • Synaptosome Preparation: Homogenize rat striatum in 0.32 M sucrose. Centrifuge (1000 x g, 10 min). Save supernatant (synaptosomes).

  • Incubation:

    • Buffer: Krebs-Ringer phosphate buffer (pH 7.4) with ascorbic acid (prevents DA oxidation).

    • Ligand: 10 nM [

      
      H]Dopamine.
      
    • Test Compound: Serial dilutions.

    • Time: 5 minutes at 37°C. (Short duration prevents internalization).

  • Control: Determine non-specific uptake by performing parallel incubation at 0°C or using a saturating dose of Nomifensine.

  • Termination: Rapid filtration or centrifugation.

  • Analysis: Quantify retained radioactivity.

References
  • Vignon, J., et al. (1988). "[3H]TCP binding to the NMDA receptor complex."[1][8] European Journal of Pharmacology, 148(3), 427-436.

  • Maurice, T., et al. (1989). "The PCP analog N-[1-(2-benzo(b)thiophenyl) cyclohexyl]piperidine (BTCP) is a potent DA uptake inhibitor."[5] Journal of Pharmacology and Experimental Therapeutics, 250(3), 1019-1027.[5]

  • Hirbec, H., et al. (2001).[2] "Gacyclidine: A new neuroprotective agent acting at the N-methyl-D-aspartate receptor."[3] CNS Drug Reviews, 7(2), 172-198.

  • Lodge, D., et al. (1988). "Excitatory amino acids and phencyclidine-like drugs."[8][9] Progress in Neuro-Psychopharmacology and Biological Psychiatry, 12(2-3), 211-230.

  • PubChem. (n.d.).[1] "Tiletamine Compound Summary." National Library of Medicine.

Sources

Exploratory

"In-silico modeling of N-(thiophen-3-ylmethyl)cyclohexanamine receptor binding"

An In-Depth Technical Guide: In-Silico Modeling of N-(thiophen-3-ylmethyl)cyclohexanamine Receptor Binding Abstract This technical guide provides a comprehensive framework for the in-silico investigation of N-(thiophen-3...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: In-Silico Modeling of N-(thiophen-3-ylmethyl)cyclohexanamine Receptor Binding

Abstract

This technical guide provides a comprehensive framework for the in-silico investigation of N-(thiophen-3-ylmethyl)cyclohexanamine, a molecule of interest for its potential pharmacological activity. Given the absence of established receptor targets for this specific ligand, this document outlines an exploratory workflow designed to identify potential protein partners and characterize the molecular interactions underpinning its binding. We will delve into the foundational principles and practical applications of key computational techniques, including molecular docking, molecular dynamics simulations, and pharmacophore modeling. The methodologies are presented with a focus on scientific integrity, explaining the causality behind procedural choices to ensure a self-validating and reproducible workflow. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply in-silico methods to novel chemical entities.

Part 1: Foundational Concepts & Strategic Overview

In modern drug discovery, in-silico modeling serves as a critical first step to predict and understand the interactions between a small molecule (ligand) and its biological target (receptor) at an atomic level.[1][2] This computational approach significantly accelerates research by enabling the rapid screening of potential targets and the rational design of more potent and selective compounds, thereby reducing the time and cost associated with laboratory experiments.[3][4]

The subject of our investigation, N-(thiophen-3-ylmethyl)cyclohexanamine, contains two key structural motifs: a thiophene ring and a cyclohexanamine group. The thiophene ring is a common scaffold in many pharmacologically active compounds, known for its electron-rich properties and its role as a bioisostere for the phenyl ring, which can enhance metabolic stability and binding affinity.[5] Thiophene derivatives have demonstrated a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[6][7][8] The cyclohexanamine moiety provides a basic nitrogen center, which is often crucial for forming salt bridges or hydrogen bonds with receptor active sites.[9]

Our in-silico strategy is designed as an investigative workflow, moving from broad, exploratory analyses to more focused, high-fidelity simulations.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation & Screening cluster_analysis Phase 3: Analysis & Validation Ligand Ligand Preparation (N-(thiophen-3-ylmethyl)cyclohexanamine) Receptor Target Identification & Preparation (e.g., from PDB) Docking Molecular Docking (Pose & Affinity Prediction) Ligand->Docking Pharm Pharmacophore Modeling (Feature-based Screening) Ligand->Pharm Receptor->Docking MD Molecular Dynamics (Stability & Dynamics) Docking->MD Analysis Interaction Analysis (Binding Mode, Energy Calculation) MD->Analysis Pharm->Analysis Validation Results Validation & Reporting Analysis->Validation

Figure 1: High-level overview of the in-silico investigation workflow.

Part 2: Ligand and Receptor Preparation: The Bedrock of Accuracy

The quality of your input structures directly determines the reliability of your simulation outcomes. Garbage in, garbage out is the immutable law of computational chemistry. Therefore, meticulous preparation of both the ligand and the receptor is a non-negotiable first step.

Ligand Structure Preparation

The goal is to obtain a chemically correct, low-energy 3D conformation of N-(thiophen-3-ylmethyl)cyclohexanamine.

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: Source the 2D structure of the ligand from a chemical database such as PubChem. For N-(thiophen-3-ylmethyl)cyclohexanamine, a simplified representation can be found, although various derivatives exist.[10][11][12][13] We will proceed with the core structure.

  • Convert to 3D: Use a tool like Open Babel or the graphical interface of a molecular modeling program (e.g., Avogadro, ChemDraw) to convert the 2D representation into a 3D structure.

  • Add Hydrogens: The initial 3D structure often lacks hydrogen atoms. It is critical to add them, ensuring the correct protonation state at physiological pH (~7.4). The nitrogen atom in the cyclohexanamine group is basic and should be protonated.

  • Assign Partial Charges: Assign atomic partial charges using a suitable method. The Gasteiger charge calculation method is a common and rapid choice for docking studies.[14] For higher accuracy, especially for molecular dynamics, quantum mechanical calculations (e.g., using Gaussian or ORCA) to derive RESP or AM1-BCC charges are recommended.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94 or UFF) to relieve any steric strain and find a stable, low-energy conformation. This step ensures you are not starting with a high-energy, unrealistic ligand geometry.

  • Save in Appropriate Format: Save the prepared ligand structure in a suitable file format, such as .pdbqt for AutoDock Vina or .mol2 or .sdf for other programs.

Target Receptor Identification and Preparation

Since no specific receptor is known, we must identify plausible candidates. Based on the ligand's structure, potential target classes could include G-protein coupled receptors (GPCRs), ion channels, or enzymes where similar thiophene-containing molecules have shown activity.[5][15] A thorough literature review on analogs is the first step.

Once a potential target is selected, its 3D structure must be procured and prepared. The Worldwide Protein Data Bank (wwPDB) is the primary repository for experimentally determined macromolecular structures.[16][17][18]

Experimental Protocol: Receptor Preparation

  • Select a PDB Entry: Choose a high-resolution (< 2.5 Å) crystal structure of the target receptor, preferably co-crystallized with a ligand similar to our compound of interest. For example, if targeting a serotonin receptor, a PDB entry of the receptor bound to an agonist or antagonist would be ideal.

  • Clean the PDB File: The raw PDB file contains non-essential information that must be removed. This includes:

    • Water Molecules: Unless a specific water molecule is known to be critical for ligand binding (a "bridging" water), all water molecules should be removed from the binding site.[14]

    • Co-crystallized Ligands & Ions: Remove any existing ligands, ions, and cofactors that are not part of the receptor's functional structure.

    • Alternate Conformations: If residues have alternate locations, retain only the conformation with the highest occupancy (typically 'A').

  • Repair and Optimize Structure:

    • Add Hydrogens: Just as with the ligand, add hydrogen atoms to the protein, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH. Tools like H++ can assist with this.

    • Check for Missing Residues/Atoms: Use software like UCSF Chimera or Maestro to check for and potentially model any missing loops or side chains in the crystal structure.

    • Assign Charges: Assign atomic charges using a standard protein force field (e.g., AMBER, CHARMM).

  • Save in Docking-Ready Format: Save the cleaned, repaired receptor structure in the required format (e.g., .pdbqt for AutoDock Vina).

Part 3: Core In-Silico Methodologies

With prepared structures, we can now predict and analyze their interaction using several powerful techniques.

Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking is a computational method that predicts the preferred orientation of a ligand within a receptor's binding site and estimates the strength of the interaction via a scoring function.[3][19][20] It is an essential tool for virtual screening and understanding structure-activity relationships.

G start Start: Prepared Ligand & Receptor Files (.pdbqt) grid Define Grid Box (Specify search space on receptor) start->grid run_grid Run AutoGrid (Generate affinity maps for atom types) grid->run_grid run_dock Run AutoDock Vina (Perform docking simulation) run_grid->run_dock output Output: Docked Poses & Binding Affinities (kcal/mol) run_dock->output analyze Analyze Results (Visualize best pose, identify key interactions) output->analyze end End analyze->end

Figure 2: Standard workflow for molecular docking using AutoDock Vina.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Define the Binding Site (Grid Box): The docking search needs to be confined to a specific volume on the receptor. This is the "grid box." If a co-crystallized ligand was present in the original PDB file, the center of the grid box should be set to the geometric center of that ligand's binding pocket. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely (e.g., 25Å x 25Å x 25Å).

  • Generate Grid Maps: Using a program like AutoGrid, generate grid maps for each atom type in the ligand. These maps pre-calculate the interaction energy at each grid point within the box, dramatically speeding up the docking process.

  • Run Docking Simulation: Execute the docking algorithm (e.g., AutoDock Vina). The program will systematically sample different conformations (poses) of the ligand within the grid box and score them based on its scoring function.[21][22]

  • Analyze Output: The primary output is a set of binding poses ranked by their predicted binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.

  • Visualize and Interpret: Load the receptor and the top-ranked ligand pose into a molecular visualizer like PyMOL or UCSF ChimeraX.[21] Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the receptor's amino acid residues. This analysis is crucial for understanding why the ligand binds in that specific orientation.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view, simulating the movements of every atom in the system over time.[23][24] This technique is invaluable for assessing the stability of the predicted docking pose and understanding the flexibility of the receptor-ligand complex.[25][26]

G start Start: Docked Protein-Ligand Complex solvate Solvation (Place complex in a water box) start->solvate ions Add Ions (Neutralize the system, e.g., Na+, Cl-) solvate->ions minimize Energy Minimization (Relax the system) ions->minimize equilibrate Equilibration (NVT & NPT) (Bring system to desired temp/pressure) minimize->equilibrate produce Production MD Run (Simulate for desired time, e.g., 100 ns) equilibrate->produce trajectory Output: Trajectory File (Record of atomic positions over time) produce->trajectory analyze Trajectory Analysis (RMSD, RMSF, H-bonds, etc.) trajectory->analyze end End analyze->end

Figure 3: General workflow for a molecular dynamics simulation.

Experimental Protocol: MD Simulation Setup (Conceptual)

  • System Building: Start with the best pose from molecular docking. Place the protein-ligand complex in the center of a periodic box of a specific shape (e.g., cubic, dodecahedron).

  • Solvation: Fill the box with explicit water molecules (e.g., TIP3P water model). This is critical as water plays a key role in molecular interactions.

  • Ionization: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the net charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Minimization: Perform energy minimization on the entire solvated system to remove any steric clashes, particularly between the protein and the newly added water molecules.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 atm). This is typically done in two phases: an NVT (constant Number of particles, Volume, and Temperature) ensemble followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble.

  • Production Run: Once the system is equilibrated, run the production simulation for a significant period (typically 50-200 nanoseconds or longer) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess stability. Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand position over time relative to the starting structure. A stable RMSD plot indicates the complex is not undergoing major, disruptive conformational changes.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

    • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time.

Pharmacophore Modeling: Abstracting Key Chemical Features

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.[27][28][29] A pharmacophore can be generated from a single ligand or a set of active molecules and then used as a 3D query to screen large databases for other molecules that fit the model, a process known as virtual screening.[30][31]

G cluster_ligand cluster_pharm Generated Pharmacophore Model Ligand HBD HBD Ligand->HBD Amine Group HY HY Ligand->HY Cyclohexyl Ring AR AR Ligand->AR Thiophene Ring caption Figure 4: Conceptual diagram of a pharmacophore model.

Figure 4: A conceptual diagram illustrating how key chemical features of a ligand are abstracted into a 3D pharmacophore model. HBD: Hydrogen Bond Donor; HY: Hydrophobic; AR: Aromatic Ring.

Part 4: Data Interpretation and Validation

The final and most critical phase is the rigorous analysis of the generated data. The goal is to synthesize the results from docking and MD simulations into a coherent and trustworthy model of the binding interaction.

Quantitative Data Summary

Summarizing key quantitative data in a tabular format allows for clear comparison and assessment. Below is a hypothetical summary table for docking N-(thiophen-3-ylmethyl)cyclohexanamine against three potential receptor types.

Target Receptor ClassPDB ID ExamplePredicted Binding Affinity (kcal/mol)Key Interacting Residues (from top pose)
Serotonin Receptor6D26-8.9Asp110, Ser150, Phe340
Dopamine Receptor6CM4-8.2Asp114, Val193, Trp386
Muscarinic Acetylcholine Receptor5MTA-7.5Asp105, Tyr106, Trp400

Table 1: Hypothetical docking results for N-(thiophen-3-ylmethyl)cyclohexanamine against various GPCR targets. Lower binding affinity values suggest stronger binding.

Validation and Trustworthiness

A computational model is only as good as its validation. To ensure the trustworthiness of these in-silico results, consider the following:

  • Self-Validation (Redocking): If a crystal structure with a co-crystallized ligand is available, a crucial validation step is to remove the native ligand and dock it back into the binding site. The docking protocol is considered reliable if it can reproduce the experimental binding pose with a low RMSD (< 2.0 Å).

  • Cross-Validation with MD: A stable binding pose observed over a long MD simulation provides strong evidence for the validity of the initial docking result. If the ligand quickly dissociates or moves to a completely different binding mode, the initial docking score should be treated with skepticism.

  • Experimental Correlation: Ultimately, the most robust validation comes from experimental data. In-silico predictions should be used to guide and prioritize wet-lab experiments, such as in-vitro binding assays. A strong correlation between predicted binding affinities and experimentally measured activities (e.g., Ki or IC50 values) across a series of compounds is the gold standard for validating a computational model.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to modeling the receptor binding of N-(thiophen-3-ylmethyl)cyclohexanamine. By integrating ligand and receptor preparation, molecular docking, molecular dynamics, and pharmacophore modeling, researchers can build a detailed and dynamic picture of molecular recognition. The emphasis on explaining the causality behind each step and the focus on validation are paramount for producing credible and actionable insights. This workflow not only helps in hypothesizing the mechanism of action for novel compounds but also provides a robust foundation for structure-based drug design and lead optimization efforts.

References

  • Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved February 20, 2026, from [Link][16]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Discovery Today, 19(11), 1836-1845. Available from: [Link][27]

  • Kaserer, T., Beck, K. R., Akram, M., & Schuster, D. (2015). Pharmacophore modeling and virtual screening for novel 5-HT3 receptor antagonists. Future Medicinal Chemistry, 7(16), 2151-2167. Available from: [Link][28]

  • Schaller, D., Šribar, D., Noonan, T., & Langer, T. (2020). The role of pharmacophore modeling in virtual screening. Drug Discovery Today: Technologies, 35, 1-8. Available from: [Link][30]

  • Yang, Y., & Wang, R. (2007). Pharmacophore modeling in drug discovery and development: an overview. Current Pharmaceutical Design, 13(8), 815-820. Available from: [Link][29]

  • RCSB PDB. (n.d.). RCSB PDB. Retrieved February 20, 2026, from [Link][32]

  • Patel, H., & Taliun, D. (2025). Pharmacophore modeling in drug design. Methods in Molecular Biology, 2897, 1-18. Available from: [Link][31]

  • BIO-IT. (2025, August 5). AutoDock 4 Molecular Docking Tutorial. YouTube. Available from: [Link][21]

  • Schlitter, J., Engels, M., & Krüger, P. (2002). MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. Biophysical Journal, 82(1 Pt 1), 323-331. Available from: [Link][25]

  • Wolber, G., & Lange, A. (2023). OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM. Journal of Chemical Information and Modeling, 63(15), 4735-4748. Available from: [Link][23]

  • Dr. Asad Ullah. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina. YouTube. Available from: [Link][22]

  • Berman, H. M., et al. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520-D528. Available from: [Link][17]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available from: [Link][3]

  • Wikipedia. (n.d.). Protein Data Bank. Retrieved February 20, 2026, from [Link][18]

  • MDsim360. (n.d.). Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. Available from: [Link][24]

  • Bio.tools. (n.d.). The Protein Data Bank (PDB). Retrieved February 20, 2026, from [Link][33]

  • Ekins, S., & Honeycutt, J. D. (2018). In Silico 3D Modeling of Binding Activities. Methods in Molecular Biology, 1762, 29-47. Available from: [Link][1]

  • Guest, E. E. (2022). Molecular Simulation of Protein-Ligand Complexes (Doctoral dissertation, University of Nottingham). Available from: [Link][4]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. Available from: [Link][19]

  • Singh, S., et al. (2020). Molecular dynamics simulation of protein-ligand complex. ResearchGate. Available from: [Link][26]

  • Salentin, S., & Haupt, V. J. (2017). In Silico Structure-Based Prediction of Receptor–Ligand Binding Affinity: Current Progress and Challenges. Journal of Chemical Information and Modeling, 57(9), 2097-2110. Available from: [Link][34]

  • Acellera. (n.d.). In-Silico Binding Assay: Molecular Dynamics For Binding Mode Prediction. Retrieved February 20, 2026, from [Link][35]

  • PubChem. (n.d.). N-(thiophen-3-ylmethyl)cyclopropanamine. Retrieved February 20, 2026, from [Link][36]

  • PubChem. (n.d.). N-[1-[(cyclohexylamino)-oxomethyl]cyclohexyl]-N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide. Retrieved February 20, 2026, from [Link][11]

  • PubChem. (n.d.). 3-N-(thiophen-3-ylmethyl)quinoxaline-2,3-diamine. Retrieved February 20, 2026, from [Link][13]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available from: [Link][37]

  • PubChem. (n.d.). 3-Thiophenemethylamine. Retrieved February 20, 2026, from [Link][38]

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4306. Available from: [Link][6]

  • Patel, A. M., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Pharmaceutical Sciences and Research, 16(6), 1000-1006. Available from: [Link][7]

  • Al-Ostoot, F. H., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Pharmaceutical Research International, 37(1), 1-10. Available from: [Link][15]

  • PubChem. (n.d.). N-Methylcyclohexylamine. Retrieved February 20, 2026, from [Link][39]

  • Wang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Journal of Agricultural and Food Chemistry, 70(4), 1145-1153. Available from: [Link][40]

  • PubChem. (n.d.). (s)-n-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride. Retrieved February 20, 2026, from [Link][41]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved February 20, 2026, from [Link][9]

  • PubChem. (n.d.). 3-Methylcyclohexylamine, mixed isomers. Retrieved February 20, 2026, from [Link][42]

  • Chaudhary, A., et al. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 03-10. Available from: [Link][43]

  • Procter, D. J., & Gevorgyan, V. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Angewandte Chemie International Edition, 64(51), e202513456. Available from: [Link][44]

  • Ali, I., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Sciences and Research, 12(7), 3635-3645. Available from: [Link][8]

  • Kumar, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(1), 22-50. Available from: [Link][5]

Sources

Foundational

Thiophene Derivatives in Medicinal Chemistry: A Technical Guide to Privileged Scaffolds

Executive Summary In the hierarchy of medicinal chemistry scaffolds, thiophene occupies a "privileged" status, ranking 4th among sulfur-containing heterocycles in FDA-approved small molecules.[1][2][3] This 5-membered ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the hierarchy of medicinal chemistry scaffolds, thiophene occupies a "privileged" status, ranking 4th among sulfur-containing heterocycles in FDA-approved small molecules.[1][2][3] This 5-membered aromatic ring is not merely a structural spacer; it is a tunable electronic modulator. Unlike its carbocyclic isostere (benzene), thiophene is


-excessive, offering unique dipole moments, metabolic handles, and hydrogen-bonding capabilities via the sulfur lone pair.

This guide dissects the utility of thiophene derivatives, moving beyond basic structural descriptions to the causal mechanisms of their biological activity, metabolic fate, and synthetic construction.[4]

Part 1: The Pharmacophore & Bioisosterism

Beyond Benzene Replacement

While often cited as a bioisostere of benzene, thiophene introduces distinct physicochemical changes that alter drug-target residence time and potency.[2][5]

FeatureBenzene (

)
Thiophene (

)
Medicinal Consequence
Electronic Nature

-neutral

-excessive
Thiophene is more susceptible to electrophilic attack; stronger cation-

interactions.
Lipophilicity (LogP) 2.131.81Thiophene lowers LogP slightly, improving aqueous solubility compared to phenyl analogs.
H-Bonding NoneWeak AcceptorThe sulfur lone pair can accept H-bonds (approx. 10% frequency in crystal structures).
Metabolism Epoxidation (slow)S-oxidation/EpoxidationThiophene introduces a "metabolic handle" for prodrug activation or clearance.
The "S" Effect: Metabolic Activation vs. Toxicity

The sulfur atom is a double-edged sword. It can lead to toxicity (as seen with Tienilic acid , withdrawn due to immune-mediated hepatitis) or be exploited for prodrug activation.

Case Study: Clopidogrel (Plavix) Clopidogrel is a thienopyridine prodrug.[6] It is biologically inactive until the thiophene ring is metabolically opened by CYP450 enzymes.[7][8] This demonstrates the "Expertise" pillar: knowing when to use thiophene's instability.

Visualization: Clopidogrel Bioactivation Pathway

The following diagram illustrates the critical CYP450-mediated ring opening required for pharmacological activity.[8][9]

Clopidogrel_Metabolism Clopidogrel Clopidogrel (Prodrug) CYP CYP2C19 (Oxidation) Clopidogrel->CYP Thiolactone 2-Oxo-Clopidogrel (Thiolactone Intermediate) CYP->Thiolactone Thiophene S-oxidation RingOpen Hydrolytic Ring Opening Thiolactone->RingOpen ActiveMetabolite Active Thiol Metabolite (P2Y12 Antagonist) RingOpen->ActiveMetabolite Thioester cleavage Platelet Platelet P2Y12 Receptor ActiveMetabolite->Platelet Disulfide Bridge Formation (Irreversible)

Figure 1: The metabolic bioactivation of Clopidogrel.[6][8] The thiophene ring is oxidized to a thiolactone, which hydrolyzes to reveal the active thiol pharmacophore.

Part 2: Synthetic Architectures

The Gewald Reaction

For medicinal chemists, the Gewald reaction is the gold standard for accessing polysubstituted 2-aminothiophenes.[10][11][12] It is a multicomponent reaction (MCR) that constructs the thiophene ring from acyclic precursors, allowing for high diversity in a single step.

Mechanism Logic:

  • Knoevenagel Condensation: Ketone/Aldehyde + Activated Nitrile.

  • Sulfur Uptake: The intermediate enolate attacks elemental sulfur (

    
    ).
    
  • Cyclization: Intramolecular attack of the thiol on the nitrile.

Visualization: Gewald Synthesis Workflow

Gewald_Reaction Ketone Ketone/Aldehyde (R-CH2-C=O) Step1 1. Knoevenagel Condensation (Formation of unsaturated nitrile) Ketone->Step1 Nitrile Activated Nitrile (CN-CH2-COOEt) Nitrile->Step1 Sulfur Elemental Sulfur (S8) Base Base (Morpholine/Et3N) Base->Step1 Step2 2. Thiolation (Attack by S8) Step1->Step2 + Sulfur Step3 3. Cyclization & Tautomerization (5-exo-dig) Step2->Step3 Product 2-Aminothiophene Derivative Step3->Product

Figure 2: The Gewald Multicomponent Reaction pathway for synthesizing 2-aminothiophenes.

Standard Operating Procedure (SOP): 2-Aminothiophene Synthesis

Self-Validating Protocol: This protocol uses TLC monitoring to prevent "over-cooking" which leads to tar formation, a common issue with elemental sulfur reactions.

Reagents:

  • Cyclohexanone (10 mmol)

  • Ethyl cyanoacetate (10 mmol)[12]

  • Elemental Sulfur (10 mmol)[12]

  • Morpholine (12 mmol)

  • Ethanol (30 mL)

Step-by-Step Protocol:

  • Preparation: In a 100 mL round-bottom flask, dissolve cyclohexanone and ethyl cyanoacetate in Ethanol.

  • Activation: Add Morpholine dropwise over 5 minutes. Observation: The solution should warm slightly (exothermic Knoevenagel).

  • Sulfur Addition: Add elemental sulfur in one portion.

  • Reflux: Heat to 60°C for 2 hours.

    • Checkpoint: Check TLC (Hexane:EtOAc 4:1). The disappearance of the ketone spot indicates Step 1 is complete.

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).

  • Crystallization: The product (Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) will precipitate as a solid. Filter and wash with cold ethanol.

  • Validation:

    
    H NMR should show a broad singlet at 
    
    
    
    6.0-7.0 ppm corresponding to the
    
    
    protons.

Part 3: Therapeutic Applications & Marketed Drugs[1][4][13]

Thiophene is not limited to a single therapeutic class.[2][3][4][7][13][14][15][16] Its versatility allows it to function as a kinase hinge binder, a GPCR ligand, or a bioactivatable prodrug.

FDA-Approved Thiophene Drugs[2]
Drug NameTherapeutic ClassThiophene RoleMechanism of Action
Clopidogrel AntiplateletMetabolic Trigger Irreversible P2Y12 antagonist via reactive thiol.
Rivaroxaban AnticoagulantSteric/Electronic Factor Xa inhibitor; thiophene binds in the S1 pocket.
Duloxetine AntidepressantBioisostere SNRI; Thiophene replaces a phenyl ring to modulate SERT/NET selectivity.
Olanzapine AntipsychoticScaffold Thienobenzodiazepine; D2/5-HT2A antagonist.
Axitinib AnticancerHinge Binder VEGFR inhibitor; Thiophene amide forms key H-bonds in the kinase hinge region.
Canagliflozin AntidiabeticBioisostere SGLT2 inhibitor; Thiophene acts as a stable aromatic linker.
Emerging Areas: Kinase Inhibition

In kinase inhibitors like Axitinib , the thiophene ring is often used to fine-tune the angle of the molecule to fit into the ATP-binding pocket. The sulfur atom can interact with the gatekeeper residue, providing selectivity over other kinases.

Part 4: Future Outlook & Liabilities

Structural Alerts (PAINS)

While privileged, thiophenes can be flagged as PAINS (Pan-Assay Interference Compounds) if not substituted correctly. Simple 2-aminothiophenes can oxidize to form reactive quinone-imines.

  • Mitigation: Substitution at the 5-position blocks metabolic oxidation, increasing stability.

PROTACs

Thiophene-based E3 ligase ligands are currently being explored to reduce the molecular weight of PROTACs (Proteolysis Targeting Chimeras), replacing bulkier phthalimide moieties.

References

  • RSC Medicinal Chemistry. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives. Retrieved from

  • National Institutes of Health (NIH). (2022). Reinvestigation of clopidogrel bioactivation unveils new cytochrome P450-catalyzed thioester cleavage mechanism. Retrieved from

  • BenchChem. (2025).[12] Application Notes and Protocols for the Gewald Reaction Utilizing 3-(Thiophen-2-yl)propanal. Retrieved from

  • Journal of Medicinal Chemistry. (2012). The story of clopidogrel and its predecessor, ticlopidine. Retrieved from

  • Organic Chemistry Portal. (2024). The Gewald Reaction: Mechanism and Recent Advances. Retrieved from

  • MDPI Molecules. (2025). Straightforward Synthesis of Thiophene Bioisosteres. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-(thiophen-3-ylmethyl)cyclohexanamine

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of N-(thiophen-3-ylmethyl)cyclohexanamine, a novel secondary amine with potential applications...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-(thiophen-3-ylmethyl)cyclohexanamine, a novel secondary amine with potential applications in medicinal chemistry and materials science. This protocol is designed for researchers with a foundational understanding of synthetic organic chemistry.

Introduction

N-substituted thiophenes are a class of heterocyclic compounds that have garnered significant interest in drug discovery and materials science due to their diverse biological activities and unique electronic properties. The thiophene motif is a versatile scaffold found in numerous pharmaceuticals. The synthesis of specific derivatives, such as N-(thiophen-3-ylmethyl)cyclohexanamine, is crucial for exploring their structure-activity relationships and potential therapeutic applications.

This protocol details a robust and efficient method for the synthesis of the target compound via a one-pot reductive amination of thiophene-3-carbaldehyde with cyclohexylamine, utilizing sodium borohydride as the reducing agent.

Chemicals and Materials

Chemical NameFormulaMW ( g/mol )BP (°C)Density (g/mL)Hazards
Thiophene-3-carbaldehydeC₅H₄OS112.151981.28Irritant
CyclohexylamineC₆H₁₃N99.17134.50.865Flammable, Toxic, Corrosive[1][2]
Sodium BorohydrideNaBH₄37.83400 (decomposes)1.074Water-reactive, Toxic, Corrosive[3]
MethanolCH₄O32.0464.70.792Flammable, Toxic
DichloromethaneCH₂Cl₂84.9339.61.326Carcinogen, Irritant
Anhydrous Sodium SulfateNa₂SO₄142.048842.664Irritant
Hydrochloric Acid (1M)HCl36.46~100~1.0Corrosive
Sodium Bicarbonate (sat. soln.)NaHCO₃84.01N/A~1.0Irritant

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Cyclohexylamine: This compound is flammable, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[1][2][4] Handle with extreme care.

  • Sodium Borohydride: This reagent is water-reactive and releases flammable gases upon contact with water.[3] It is also toxic and corrosive.[3] Add it portion-wise to the reaction mixture to control the reaction rate and gas evolution.

  • Thiophene-3-carbaldehyde: This compound is an irritant.[5] Avoid contact with skin and eyes.

  • Methanol and Dichloromethane: These solvents are flammable and/or toxic. Avoid inhalation and skin contact.

Reaction Mechanism: Reductive Amination

The synthesis of N-(thiophen-3-ylmethyl)cyclohexanamine is achieved through a reductive amination reaction. This process involves two key steps that occur in a single pot:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (cyclohexylamine) on the carbonyl carbon of the aldehyde (thiophene-3-carbaldehyde). This is followed by dehydration to form a Schiff base, also known as an imine.

  • Reduction: The imine is then reduced in situ by a reducing agent, in this case, sodium borohydride (NaBH₄), to yield the final secondary amine product.

Reductive_Amination Thiophene_Aldehyde Thiophene-3-carbaldehyde Imine Imine (Schiff Base) Thiophene_Aldehyde->Imine + Cyclohexylamine - H₂O Cyclohexylamine Cyclohexylamine Product N-(thiophen-3-ylmethyl)cyclohexanamine Imine->Product NaBH4 NaBH₄ NaBH4->Imine

Figure 1: Reductive amination of thiophene-3-carbaldehyde.

Experimental Protocol

This protocol is adapted from established procedures for reductive amination.[6]

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-3-carbaldehyde (1.12 g, 10 mmol, 1.0 eq.).

  • Dissolve the aldehyde in 30 mL of methanol.

  • To this solution, add cyclohexylamine (1.09 g, 11 mmol, 1.1 eq.) dropwise at room temperature while stirring.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

2. Reduction:

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (0.45 g, 12 mmol, 1.2 eq.) to the reaction mixture in small portions over 15-20 minutes. Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.

3. Work-up:

  • Carefully quench the reaction by the slow addition of 20 mL of 1M hydrochloric acid at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Add 30 mL of dichloromethane to the aqueous residue and transfer the mixture to a separatory funnel.

  • Make the aqueous layer basic (pH > 10) by the dropwise addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

4. Purification:

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(thiophen-3-ylmethyl)cyclohexanamine.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Thiophene-3-carbaldehyde in Methanol B 2. Add Cyclohexylamine A->B C 3. Stir for 1h at RT (Imine Formation) B->C D 4. Cool to 0°C C->D E 5. Add NaBH₄ Portion-wise (Reduction) D->E F 6. Stir for 3h at RT E->F G 7. Quench with 1M HCl F->G H 8. Remove Methanol (Rotary Evaporation) G->H I 9. Add Dichloromethane H->I J 10. Basify with NaHCO₃ I->J K 11. Liquid-Liquid Extraction J->K L 12. Dry with Na₂SO₄ K->L M 13. Filter and Concentrate L->M N 14. Column Chromatography M->N O 15. Characterize Pure Product N->O

Figure 2: Workflow for the synthesis of N-(thiophen-3-ylmethyl)cyclohexanamine.

Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Thiophene Protons: Signals in the aromatic region (δ 7.0-7.4 ppm).

  • Methylene Protons (-CH₂-): A singlet or a multiplet around δ 3.8-4.2 ppm.

  • Cyclohexyl Protons: A series of multiplets in the aliphatic region (δ 1.0-2.5 ppm).

  • Amine Proton (N-H): A broad singlet that may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Thiophene Carbons: Signals in the aromatic region (δ 120-145 ppm).

  • Methylene Carbon (-CH₂-): A signal around δ 50-55 ppm.

  • Cyclohexyl Carbons: Signals in the aliphatic region (δ 25-60 ppm).

IR (Infrared) Spectroscopy:

  • N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ for the secondary amine.

  • C-H Stretch (sp³): Strong absorption bands just below 3000 cm⁻¹.

  • C-H Stretch (sp²): Weak absorption bands just above 3000 cm⁻¹.

  • C=C Stretch (Thiophene): Absorption bands in the 1400-1600 cm⁻¹ region.

MS (Mass Spectrometry):

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₇NS, MW = 195.32 g/mol ). The nitrogen rule suggests an odd molecular weight for a compound with one nitrogen atom.[7]

Discussion

The choice of methanol as the solvent is crucial as it is a protic solvent that can facilitate imine formation and is compatible with sodium borohydride. The reaction is performed in a one-pot fashion to improve efficiency and reduce waste. The work-up procedure is designed to remove the unreacted starting materials and by-products. The final purification by column chromatography is essential to obtain the product with high purity.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of N-(thiophen-3-ylmethyl)cyclohexanamine. By following these procedures, researchers can efficiently produce this compound for further investigation in various scientific disciplines. The characterization data provided, while based on analogous structures, offers a solid framework for verifying the successful synthesis of the target molecule.

References

  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Cyclohexylamine. Retrieved from [Link]

  • Unknown. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - Cyclohexylamine hydrochloride. Retrieved from [Link]

  • Saste, G. S., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. Journal of Chemical Sciences, 135(50). Retrieved from [Link]

  • Labkem. (2024, November 4). 111530 - Sodium borohydride powder - Safety Data Sheet. Retrieved from [Link]

  • Unknown. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(thiophen-3-ylmethyl)cyclopropanamine (C8H11NS). Retrieved from [Link]

  • Jagtap, S. S., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor, 8(7). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7). Retrieved from [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]

  • ResearchGate. (2016, February 15). (PDF) Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • PubChem. (n.d.). (S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine. Retrieved from [Link]

  • ResearchGate. (2017, April 21). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Retrieved from [Link]

  • RUA. (2021, March 26). Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Me. Retrieved from [Link]

  • Gotor, V., et al. (2007). Efficient One-Pot Synthesis of Polyfunctionalized Thiophenes via an Amine-Mediated Ring Opening of EWG-Activated. Organic Letters, 9(20), 3933-3935. Retrieved from [Link]

  • Arora, M., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 1-8. Retrieved from [Link]

  • Goti, A., et al. (2012). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 17(10), 11886-11919. Retrieved from [Link]

  • Reddit. (2024, February 12). Reductive Amination Help. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Neuropharmacological Investigation of N-(thiophen-3-ylmethyl)cyclohexanamine

Abstract: This technical guide provides a comprehensive framework for the neuropharmacological evaluation of the novel compound, N-(thiophen-3-ylmethyl)cyclohexanamine. While direct research on this specific molecule is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the neuropharmacological evaluation of the novel compound, N-(thiophen-3-ylmethyl)cyclohexanamine. While direct research on this specific molecule is not yet prevalent in published literature, its structural motifs—a thiophene ring and a cyclohexanamine moiety—suggest potential interactions with key central nervous system targets. Thiophene derivatives have shown a wide range of biological activities, including antipsychotic and anxiolytic properties.[1][2][3][4][5] This document outlines a logical, multi-tiered research protocol, from initial in vitro screening to in vivo behavioral analysis, to elucidate the neuropharmacological profile of this compound. The protocols provided are grounded in established methodologies and are intended to serve as a foundational resource for researchers initiating studies on this or structurally related molecules.

Introduction and Rationale

The thiophene nucleus is a privileged scaffold in medicinal chemistry, known to be a component of numerous pharmacologically active compounds.[2][3] Its presence in molecules with antipsychotic and anxiolytic activities makes N-(thiophen-3-ylmethyl)cyclohexanamine a person of interest for neuropharmacology research.[4] The cyclohexanamine portion is also found in compounds with known CNS activity, such as ketamine, a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist.[6]

Given these structural precedents, it is hypothesized that N-(thiophen-3-ylmethyl)cyclohexanamine may interact with neurotransmitter systems implicated in psychiatric disorders, such as the glutamatergic or serotonergic systems. This guide provides a systematic approach to test this hypothesis, beginning with broad receptor screening and culminating in specific behavioral assays.

In Vitro Characterization: Unveiling the Molecular Target

The initial phase of investigation focuses on identifying the primary molecular targets of N-(thiophen-3-ylmethyl)cyclohexanamine. A tiered in vitro screening approach is recommended.

Primary Radioligand Binding Assays

A broad-spectrum radioligand binding assay panel is the first step to identify potential receptor interactions. This will provide a "snapshot" of the compound's affinity for a wide range of CNS targets.

Protocol 1: Broad Spectrum CNS Receptor-Ligand Binding Screen

  • Compound Preparation: Prepare a stock solution of N-(thiophen-3-ylmethyl)cyclohexanamine in a suitable solvent (e.g., DMSO) at a concentration of 10 mM. Serially dilute the stock to obtain a range of concentrations for testing (e.g., 1 nM to 100 µM).

  • Membrane Preparation: Utilize commercially available or in-house prepared membrane preparations from rodent brains or cell lines expressing the target receptors.[7]

  • Binding Assay:

    • Incubate the membrane preparations with a known radioligand for the target receptor and varying concentrations of N-(thiophen-3-ylmethyl)cyclohexanamine.

    • The reaction mixture should be buffered to a physiological pH (typically 7.4).

    • Allow the binding to reach equilibrium (incubation time and temperature will be target-dependent).

  • Separation and Detection:

    • Separate the bound and free radioligand via rapid vacuum filtration through glass fiber filters.[8]

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.[7]

  • Data Analysis:

    • Calculate the percentage of specific binding of the radioligand at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Table 1: Hypothetical Primary CNS Receptor Binding Profile of N-(thiophen-3-ylmethyl)cyclohexanamine

Receptor TargetRadioligandKi (nM)
NMDA (PCP site)[³H]MK-801150
Sigma-1-Pentazocine85
Sigma-2[³H]DTG500
5-HT₂ₐ[³H]Ketanserin>10,000
D₂[³H]Spiperone>10,000

This is a hypothetical data table for illustrative purposes.

Functional Assays

Following the identification of promising targets from the binding assays, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator at these receptors.

Protocol 2: NMDA Receptor Functional Assay using Calcium Flux

This protocol assesses the ability of N-(thiophen-3-ylmethyl)cyclohexanamine to antagonize NMDA receptor activation by measuring changes in intracellular calcium.[9]

  • Cell Culture: Culture a suitable cell line (e.g., HEK293) stably expressing recombinant NMDA receptors (e.g., NR1/NR2A or NR1/NR2B subunits).[10]

  • Cell Plating: Seed the cells in a 384-well, black-walled, clear-bottom plate and allow them to adhere overnight.[9]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Incubate the cells with varying concentrations of N-(thiophen-3-ylmethyl)cyclohexanamine or a reference antagonist (e.g., MK-801) for a predetermined time.

  • Receptor Activation and Signal Detection:

    • Place the plate in a fluorescence plate reader.

    • Initiate fluorescence reading and establish a baseline.

    • Add a solution containing NMDA and glycine to activate the receptors.

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the response in the absence of the test compound.

    • Determine the IC50 value for the inhibition of the NMDA-induced calcium flux.

In Vivo Behavioral Pharmacology: Assessing Systemic Effects

Once the in vitro profile is established, in vivo studies in rodent models are necessary to understand the compound's effects on complex behaviors relevant to neuropsychiatric disorders.

Locomotor Activity

Changes in locomotor activity can indicate psychomotor agitation or sedation.[11][12] This is a fundamental assay for novel CNS-active compounds.

Protocol 3: Open Field Test for Locomotor Activity

  • Apparatus: Use a square open-field arena equipped with infrared beams to automatically track the animal's movement.

  • Habituation: Place the animals (mice or rats) in the testing room for at least 1 hour before the experiment to acclimate.

  • Drug Administration: Administer N-(thiophen-3-ylmethyl)cyclohexanamine via a suitable route (e.g., intraperitoneal injection) at various doses. A vehicle control group and a positive control group (e.g., amphetamine or MK-801) should be included.[11]

  • Testing: Place each animal in the center of the open field arena and record its activity for a set period (e.g., 60 minutes).

  • Data Analysis: Quantify parameters such as total distance traveled, time spent in the center versus the periphery, and stereotypic behaviors.

Sensorimotor Gating: Prepulse Inhibition (PPI)

PPI is a measure of sensorimotor gating, a process that is deficient in some psychiatric disorders like schizophrenia.[13]

Protocol 4: Prepulse Inhibition of the Acoustic Startle Response

  • Apparatus: Use a startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response.

  • Acclimation: Place the animal in the startle chamber and allow it to acclimate for a few minutes with background white noise.

  • Testing Session: The session consists of several trial types presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) that elicits a startle response.

    • Prepulse-pulse trials: The strong stimulus is preceded by a weak, non-startling stimulus (the prepulse).

    • No-stimulus trials: Background noise only.

  • Drug Administration: Administer N-(thiophen-3-ylmethyl)cyclohexanamine at different doses before the test session.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity as: 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].

Table 2: Hypothetical Effects of N-(thiophen-3-ylmethyl)cyclohexanamine on In Vivo Behavioral Models

Behavioral AssayDose (mg/kg, i.p.)OutcomeInterpretation
Locomotor Activity1No significant effect
3HyperlocomotionPsychostimulant-like effect
10Sedation
Prepulse Inhibition1No significant effect
3Disruption of PPIPotential psychotomimetic effect
10Disruption of PPI

This is a hypothetical data table for illustrative purposes.

Visualization of Experimental Workflow and Signaling Pathways

Diagram 1: Proposed In Vitro to In Vivo Screening Cascade

G cluster_0 In Vitro Characterization cluster_1 In Vivo Behavioral Pharmacology A Primary Radioligand Binding Screen (Broad CNS Panel) B Identify High-Affinity Targets (e.g., Ki < 1 µM) A->B C Functional Assays (e.g., Calcium Flux, Electrophysiology) B->C D Determine Mechanism of Action (Agonist, Antagonist, Modulator) C->D E Locomotor Activity (Open Field Test) D->E Proceed if In Vitro Activity is Confirmed H Assess Behavioral Phenotype (Psychotomimetic vs. Antipsychotic-like) E->H F Sensorimotor Gating (Prepulse Inhibition) F->H G Cognitive Function (e.g., Novel Object Recognition) G->H

Caption: A tiered approach for characterizing novel CNS compounds.

Diagram 2: Simplified NMDA Receptor Signaling Pathway

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_Channel Ion Channel NMDA_R->Ca_Channel opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Compound N-(thiophen-3-ylmethyl)cyclohexanamine (Hypothesized Antagonist) Compound->Ca_Channel blocks

Caption: Hypothesized antagonistic action at the NMDA receptor.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the initial neuropharmacological characterization of N-(thiophen-3-ylmethyl)cyclohexanamine. The proposed workflow, from broad receptor screening to targeted behavioral assays, will enable researchers to efficiently determine its mechanism of action and potential therapeutic relevance. Based on the hypothetical outcomes, further studies could explore its effects on cognitive function, its potential as a model for psychosis, or its therapeutic efficacy in animal models of neuropsychiatric disorders. The structural alerts within this molecule warrant a thorough investigation to unlock its potential contributions to neuropharmacology.

References

  • Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC.
  • Animal models of serotonergic psychedelics - Blossom Analysis.
  • The Use of Ligand Binding in Assays of NMDA Receptor Function.
  • Animal Models of Psychiatric Disorders and Their Relevance to Alcoholism - PMC - NIH.
  • Animal models for the assessment of hallucinations and their related biological mechanisms.
  • NMDA Biochemical Binding Assay Service - Reaction Biology.
  • Cognitive effects of psychotomimetic drugs in rats discriminating number cues - PMC.
  • In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed. Available at: [Link]

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC. Available at: [Link]

  • NMDA-receptors functional assays for CNS diseases - Neuroservice news. Available at: [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor. Available at: [Link]

  • a 1,6-disubstituted indoline derivative as a highly selective inhibitor of human neuronal nitric oxide synthase (nNOS) without any cardiovascular liabilities - PubMed. Available at: [Link]

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Available at: [Link]

  • (PDF) Synthesis, properties and biological activity of thiophene: A review - ResearchGate. Available at: [Link]

  • Thiophene-Based Compounds | Encyclopedia MDPI. Available at: [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds - Engineered Science Publisher. Available at: [Link]

  • Neuropharmacology, toxicology & natural or synthetic products research. Available at: [Link]

  • Cyclohexylamine – Knowledge and References - Taylor & Francis. Available at: [Link]

Sources

Method

Application Notes and Protocols: Developing Cell-Based Assays to Determine the Efficacy of N-(thiophen-3-ylmethyl)cyclohexanamine

Introduction: A Strategic Approach to Characterizing a Novel CNS-Active Compound N-(thiophen-3-ylmethyl)cyclohexanamine is a novel compound featuring two key structural motifs: a thiophene ring and an amino-alkyl-cyclohe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing a Novel CNS-Active Compound

N-(thiophen-3-ylmethyl)cyclohexanamine is a novel compound featuring two key structural motifs: a thiophene ring and an amino-alkyl-cyclohexane moiety. The thiophene ring is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities and its ability to penetrate the blood-brain barrier.[1][2] The amino-alkyl-cyclohexane structure is notably present in known uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists, such as memantine and neramexane.[3][4] This structural similarity provides a strong rationale for hypothesizing that N-(thiophen-3-ylmethyl)cyclohexanamine may exhibit activity as an NMDA receptor antagonist.

These application notes provide a comprehensive, tiered strategy for academic and industry researchers to systematically evaluate the efficacy and mechanism of action of N-(thiophen-3-ylmethyl)cyclohexanamine. The proposed workflow is designed to first establish a baseline of cellular toxicity, then to directly interrogate the compound's effect on the NMDA receptor, and finally to explore potential off-target effects on other relevant CNS targets, such as other G-protein coupled receptors (GPCRs) and monoamine transporters. This structured approach ensures a thorough and scientifically rigorous evaluation of this promising compound.

Experimental Workflow: A Tiered Approach to Efficacy Testing

A logical and stepwise progression of assays is critical for the efficient and accurate characterization of a novel compound. The following workflow is recommended for evaluating N-(thiophen-3-ylmethyl)cyclohexanamine:

experimental_workflow cluster_tier1 Tier 1: Foundational Assays cluster_tier2 Tier 2: Primary Target Validation (NMDA Receptor) cluster_tier3 Tier 3: Secondary & Off-Target Screening A Cell Viability/Cytotoxicity Assay (MTT) B NMDA-Induced Calcium Influx Assay A->B Determine non-toxic concentration range C Membrane Potential Assay B->C Confirm ion channel modulation D GPCR Signaling Assays (cAMP & β-arrestin) B->D Investigate broader GPCR activity E Monoamine Transporter Uptake Assay B->E Assess impact on neurotransmitter reuptake F Apoptosis Assay (Caspase-3/7) C->F Evaluate downstream apoptotic effects nmda_pathway cluster_membrane Cell Membrane NMDA_R NMDA Receptor Ca_ion Ca2+ NMDA_R->Ca_ion Influx Glutamate Glutamate/Glycine Glutamate->NMDA_R Binds & Activates Compound N-(thiophen-3-ylmethyl) cyclohexanamine Compound->NMDA_R Blocks Channel Response Cellular Response (e.g., Gene Expression, Synaptic Plasticity) Ca_ion->Response Initiates

Caption: Putative mechanism of NMDA receptor antagonism.

mtt_assay_principle MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Dehydrogenases (in viable cells) MTT->Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction Solubilization Solubilization Solution Formazan->Solubilization Measurement Colorimetric Measurement (570 nm) Solubilization->Measurement Leads to

Caption: Principle of the MTT cell viability assay.

Conclusion and Future Directions

This comprehensive guide outlines a systematic approach for the in vitro characterization of N-(thiophen-3-ylmethyl)cyclohexanamine. By following this tiered workflow, researchers can efficiently determine the compound's cytotoxic profile, validate its primary mechanism of action as a putative NMDA receptor antagonist, and explore its broader pharmacological profile. The data generated from these assays will be crucial for guiding further preclinical development, including in vivo efficacy and safety studies. The versatility of the thiophene scaffold suggests that this compound could be the first in a new class of CNS-active therapeutics, and the rigorous application of these cell-based assays will be instrumental in unlocking its full potential.

References

  • Parsons, C. G., Danysz, W., & Quack, G. (1999). Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology, 38(1), 85-108. [Link]

  • Danysz, W., & Parsons, C. G. (2002). Amino-alkyl-cyclohexanes as a novel class of uncompetitive NMDA receptor antagonists. Current pharmaceutical design, 8(10), 835-843. [Link]

  • Roy, K., & De, A. U. (2024). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Journal of the Indian Chemical Society. [Link]

  • Khurana, J. M., & Magdich, S. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 12(10), 1646-1675. [Link]

Sources

Application

Application Notes and Protocols for the Investigation of N-(thiophen-3-ylmethyl)cyclohexanamine as a Novel Agricultural Fungicide

Introduction: The Rationale for Investigating N-(thiophen-3-ylmethyl)cyclohexanamine The continuous evolution of fungal resistance to existing fungicides necessitates a perpetual search for novel active ingredients with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating N-(thiophen-3-ylmethyl)cyclohexanamine

The continuous evolution of fungal resistance to existing fungicides necessitates a perpetual search for novel active ingredients with unique modes of action. Heterocyclic compounds, particularly those containing thiophene, represent a promising area of research in agrochemicals due to their diverse biological activities.[1][2][3] Thiophene derivatives have been successfully incorporated into various pesticides, including fungicides, where the sulfur-containing ring can enhance efficacy and stability.[4][5]

Similarly, the cyclohexanamine moiety is present in a number of biologically active compounds and has been explored for its potential in antimicrobial agents.[6][7][8][9] The combination of a thiophene group, which can confer lipophilicity and potential for specific receptor interactions, with a cyclohexanamine group, a known pharmacophore, presents a logical foundation for the synthesis and evaluation of N-(thiophen-3-ylmethyl)cyclohexanamine as a candidate agricultural fungicide.

These application notes provide a comprehensive guide for researchers and drug development professionals to systematically evaluate the fungicidal potential of N-(thiophen-3-ylmethyl)cyclohexanamine, from its synthesis and characterization to in-depth in vitro and in vivo efficacy studies. The protocols are designed to be self-validating, with clear explanations for each experimental step, ensuring scientific rigor and reproducibility.

Part 1: Synthesis and Characterization of N-(thiophen-3-ylmethyl)cyclohexanamine

A reliable and scalable synthesis route is paramount for the exploration of any new active ingredient. The proposed synthesis of N-(thiophen-3-ylmethyl)cyclohexanamine is based on the principles of reductive amination, a robust and widely used method in medicinal and agricultural chemistry.

Protocol 1: Synthesis via Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve thiophene-3-carbaldehyde (1 equivalent) and cyclohexanamine (1.2 equivalents) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise. The addition should be controlled to manage any exothermic reaction.

  • Reaction Completion and Quenching: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Upon completion (as monitored by TLC), carefully quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound, N-(thiophen-3-ylmethyl)cyclohexanamine, should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: In Vitro Antifungal Activity Screening

The initial assessment of fungicidal activity is performed in vitro against a panel of economically important plant pathogenic fungi. This allows for a rapid determination of the compound's spectrum of activity and its intrinsic potency.

Protocol 2: Agar Dilution Method for MIC Determination

  • Fungal Strains: A representative panel of plant pathogenic fungi should be selected. Examples include Fusarium graminearum (causative agent of Fusarium head blight in wheat), Botrytis cinerea (grey mold), Rhizoctonia solani (root rot), and Sclerotinia sclerotiorum (white mold).

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave. Allow the agar to cool to approximately 50-55°C.

  • Compound Incorporation: Prepare a stock solution of N-(thiophen-3-ylmethyl)cyclohexanamine in a suitable solvent (e.g., DMSO). A serial dilution of the stock solution is then added to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A solvent control (PDA with DMSO only) and a negative control (PDA only) must be included.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of each test fungus is placed in the center of each agar plate.

  • Incubation: The plates are incubated at the optimal growth temperature for each fungus (typically 25-28°C) in the dark.

  • Data Collection and Analysis: The diameter of fungal growth is measured when the mycelium in the negative control plate has reached the edge of the plate. The percentage of growth inhibition is calculated relative to the solvent control. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Table 1: Hypothetical In Vitro Antifungal Activity of N-(thiophen-3-ylmethyl)cyclohexanamine

Fungal SpeciesMIC (µg/mL)
Fusarium graminearum10
Botrytis cinerea>100
Rhizoctonia solani50
Sclerotinia sclerotiorum10

Part 3: In Vivo Evaluation on a Model Plant System

Positive results from in vitro screening warrant progression to in vivo testing to assess the compound's efficacy under more realistic conditions, including its ability to be absorbed by and translocated within the plant, and its stability in a biological environment.

Protocol 3: Protective and Curative Activity Against Wheat Powdery Mildew

  • Plant Material: Wheat seedlings (e.g., a susceptible cultivar) are grown in a controlled environment (greenhouse or growth chamber) until the two-leaf stage.

  • Inoculum Preparation: A suspension of Blumeria graminis f. sp. tritici conidia is prepared in sterile water containing a surfactant (e.g., Tween 20) to a concentration of approximately 1 x 10⁵ conidia/mL.

  • Compound Application: A formulation of N-(thiophen-3-ylmethyl)cyclohexanamine is prepared in an appropriate carrier solution.

    • Protective Assay: The wheat seedlings are sprayed with the test compound at various concentrations. After 24 hours, the treated plants are inoculated with the fungal spore suspension.

    • Curative Assay: The wheat seedlings are first inoculated with the fungal spore suspension. After 24 hours, the inoculated plants are sprayed with the test compound at various concentrations.

  • Incubation and Disease Assessment: The plants are maintained in a controlled environment conducive to disease development (e.g., high humidity, moderate temperature). After 7-10 days, the severity of powdery mildew infection is assessed on the treated leaves and compared to untreated, inoculated control plants. Disease severity can be scored on a 0-5 scale, where 0 = no disease and 5 = severe infection.

  • Data Analysis: The percentage of disease control is calculated for both the protective and curative assays.

Table 2: Hypothetical In Vivo Efficacy of N-(thiophen-3-ylmethyl)cyclohexanamine against Wheat Powdery Mildew

Concentration (mg/L)Protective Activity (% Control)Curative Activity (% Control)
508560
1009575
2009880

Part 4: Potential Mechanism of Action Studies

Understanding the mode of action of a novel fungicide is crucial for its effective use and for managing the development of resistance. Based on the structures of the thiophene and amine moieties, several potential mechanisms can be investigated. Amine fungicides are known to inhibit sterol biosynthesis in fungal membranes.[10][11]

Hypothesized Mechanism of Action: N-(thiophen-3-ylmethyl)cyclohexanamine may act as a sterol biosynthesis inhibitor (SBI). Specifically, it could target enzymes such as sterol C14-demethylase or Δ¹⁴-reductase, leading to the accumulation of toxic sterol intermediates and disruption of fungal membrane integrity.

Protocol 4: Ergosterol Biosynthesis Inhibition Assay

  • Fungal Culture: A susceptible fungal strain (e.g., Fusarium graminearum) is grown in a liquid medium (e.g., Potato Dextrose Broth) amended with various concentrations of N-(thiophen-3-ylmethyl)cyclohexanamine.

  • Mycelial Harvest and Saponification: After a suitable incubation period, the mycelia are harvested, washed, and saponified using a solution of potassium hydroxide in ethanol.

  • Sterol Extraction: The non-saponifiable lipids (containing the sterols) are extracted with an organic solvent such as n-heptane.

  • Analysis by GC-MS: The extracted sterols are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different sterol intermediates.

  • Data Interpretation: An inhibition of ergosterol biosynthesis would be indicated by a dose-dependent decrease in the ergosterol peak and a corresponding increase in the peaks of its precursors.

Visualization of Experimental Workflow and a Postulated Signaling Pathway

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Mechanism of Action Synthesis Synthesis of N-(thiophen-3-ylmethyl)cyclohexanamine Characterization Structural Characterization (NMR, HRMS) Synthesis->Characterization In_Vitro_Screening Antifungal Screening (Agar Dilution) Characterization->In_Vitro_Screening Pure Compound MIC_Determination MIC Determination In_Vitro_Screening->MIC_Determination In_Vivo_Testing Greenhouse Trials (Protective & Curative) MIC_Determination->In_Vivo_Testing Promising Activity Disease_Assessment Disease Severity Assessment In_Vivo_Testing->Disease_Assessment MoA_Studies Ergosterol Biosynthesis Assay Disease_Assessment->MoA_Studies Confirmed Efficacy Data_Analysis GC-MS Analysis of Sterols MoA_Studies->Data_Analysis

Caption: Experimental workflow for the evaluation of N-(thiophen-3-ylmethyl)cyclohexanamine as a fungicide.

Postulated_Signaling_Pathway Compound N-(thiophen-3-ylmethyl)cyclohexanamine Enzyme Sterol Biosynthesis Enzyme (e.g., C14-demethylase) Compound->Enzyme Inhibition Ergosterol Ergosterol Synthesis Enzyme->Ergosterol Blocks Toxic_Intermediates Accumulation of Toxic Sterol Intermediates Enzyme->Toxic_Intermediates Leads to Membrane Fungal Membrane Integrity Ergosterol->Membrane Maintains Toxic_Intermediates->Membrane Disrupts Growth_Inhibition Inhibition of Fungal Growth Membrane->Growth_Inhibition Leads to

Caption: Postulated mechanism of action targeting ergosterol biosynthesis.

Conclusion

The structured approach outlined in these application notes provides a robust framework for the comprehensive evaluation of N-(thiophen-3-ylmethyl)cyclohexanamine as a potential novel agricultural fungicide. By systematically progressing from synthesis through in vitro and in vivo testing, and culminating in mechanism of action studies, researchers can efficiently determine the viability of this compound as a lead for further development. The inherent chemical logic of combining the thiophene and cyclohexanamine scaffolds suggests a high potential for discovering a new and effective tool for crop protection.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). The Role of Thiophene in Agrochemicals and Specialty Chemicals.
  • Georganics.
  • MDPI. (2018, December 1). Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2.
  • CABI Digital Library. Fungicide Modes of Action and Spectrum.
  • ResearchGate. The structures of thiophene-containing agricultural fungicides.
  • Zhejiang Rayfull Chemicals Co., Ltd. (2021, March 24). The mechanism of action of fungicides.
  • Bayer Crop Science. (2025, March 14). Fungicide Modes of Action.
  • ACS Publications. (1991, December 7). Synthesis and Fungicidal Properties of Cyclic Tertiary Amines.
  • ResearchGate. (2025, August 4).
  • CABI Digital Library. (1972, September 3). Synthesis and antifungal properties of dithiocarboxylic acid derivatives. I. Reaction products of cyclopentanone and cyclohexanone with carbon disulphide in the presence of ammonia.
  • Xiamen Blead Co., Ltd. (2023, February 27). Cyclohexamine product condition.
  • MDPI. (2024, January 16). Biological Activities of Thiophenes.
  • MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • PMC. (2021, July 15).
  • Agroline Ireland. Thiofen fungicide, 25 kg package, JR44025.
  • NIH PubChem. Cyclohexylamine.
  • PMC NIH. Therapeutic importance of synthetic thiophene.

Sources

Technical Notes & Optimization

Troubleshooting

"Minimizing side-product formation in the synthesis of N-(thiophen-3-ylmethyl)cyclohexanamine"

Topic: Minimizing Side-Product Formation in Reductive Amination Target Molecule: N-(thiophen-3-ylmethyl)cyclohexanamine Reaction Type: Reductive Amination (Thiophene-3-carbaldehyde + Cyclohexylamine) Welcome to the Techn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side-Product Formation in Reductive Amination Target Molecule: N-(thiophen-3-ylmethyl)cyclohexanamine Reaction Type: Reductive Amination (Thiophene-3-carbaldehyde + Cyclohexylamine)

Welcome to the Technical Support Center

You are likely here because your synthesis of N-(thiophen-3-ylmethyl)cyclohexanamine is suffering from low yields or difficult purification. This typically stems from three specific side-reactions: bis-alkylation (over-reaction), direct aldehyde reduction (alcohol formation), or thiophene ring degradation .

This guide provides modular troubleshooting protocols designed to isolate and eliminate these variables.

Module 1: The "Over-Alkylation" Crisis (Bis-alkylation)

The Issue: You observe a significant presence of the tertiary amine side product (N,N-bis(thiophen-3-ylmethyl)cyclohexanamine). The Cause: The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading it to compete for the remaining aldehyde.

Troubleshooting Protocol: Stoichiometry & Reagent Selection

1. Switch to Sodium Triacetoxyborohydride (STAB) Do not use Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄) as your primary choice if bis-alkylation is high. STAB is sterically bulky and less reactive, significantly favoring the reduction of the imine over the aldehyde, and reducing the rate of reaction with the secondary amine product.

2. The "Amine-Heavy" Stoichiometry Never use a 1:1 ratio. You must statistically favor the primary amine attack.

  • Standard Ratio: 1.0 eq Aldehyde : 1.2–1.5 eq Cyclohexylamine

  • Reducing Agent: 1.4 eq STAB

3. Stepwise Addition (The "Slow Feed" Method) If the issue persists, do not mix all reagents at once.

  • Dissolve Cyclohexylamine (1.2 eq) in DCE (1,2-Dichloroethane).

  • Add Thiophene-3-carbaldehyde (1.0 eq) and stir for 30–60 mins to establish the imine equilibrium.

  • Only then add STAB.

4. Acid Catalysis Add Acetic Acid (1.0 eq) . This protonates the imine, accelerating its reduction relative to the aldehyde and the secondary amine product.

Module 2: The "Missing Yield" (Aldehyde Instability & Alcohol Formation)

The Issue: Low conversion to amine, high presence of Thiophene-3-methanol, or a dark polymeric tar. The Cause: Thiophene-3-carbaldehyde is less stable than benzaldehyde. It is prone to:

  • Cannizzaro-type disproportionation (base sensitive).

  • Direct reduction (reagent attacks aldehyde before imine forms).

  • Sulfur poisoning (if using catalytic hydrogenation).

Troubleshooting Protocol: Protecting the Thiophene

1. Avoid Catalytic Hydrogenation (H₂/Pd-C) Thiophene sulfur atoms poison standard Palladium/Platinum catalysts, stopping the reaction or requiring high pressures that risk reducing the thiophene ring itself.

  • Recommendation: Stick to Hydride Reductions (STAB or NaBH₄).

2. Scavenging Water (For Stubborn Imines) If the imine formation is slow, the reducing agent will eventually attack the free aldehyde, forming the alcohol side product.

  • Fix: Add activated 4Å Molecular Sieves or anhydrous Magnesium Sulfate (MgSO₄) to the reaction mixture during the imine formation step (before adding hydride).

3. The Titanium Isopropoxide Protocol (Advanced) For cases where the aldehyde is degrading before reacting:

  • Step 1: Mix Aldehyde (1.0 eq) + Amine (1.2 eq) + Ti(OiPr)₄ (1.2 eq) neat or in minimal THF.

  • Step 2: Stir 1 hour (Ti(OiPr)₄ acts as a Lewis acid and water scavenger, forcing imine formation).

  • Step 3: Dilute with methanol and add NaBH₄ (not STAB). Note: This requires a specific workup with water/NaOH to crash out Titanium salts.

Module 3: Visualizing the Reaction Network

The following diagram illustrates the competitive pathways. Your goal is to maximize the Green Path and block the Red Paths .

ReactionNetwork Aldehyde Thiophene-3- carbaldehyde Imine Intermediate Imine Aldehyde->Imine + Amine (-H2O) Alcohol SIDE PRODUCT: Thiophene-3-methanol Aldehyde->Alcohol Direct Reduction (Avoid by pre-forming imine) Amine Cyclohexylamine Amine->Imine Product TARGET: N-(thiophen-3-ylmethyl) cyclohexanamine Imine->Product Reduction (STAB/NaBH4) BisProduct SIDE PRODUCT: Tertiary Amine (Bis-alkylated) Product->BisProduct + Aldehyde + Reductant (Avoid w/ excess Amine)

Caption: Reaction pathway analysis. Green arrows indicate the desired route; red dashed arrows indicate competitive side-reactions to be suppressed.

Module 4: Purification & Isolation

The Issue: Crude mixture contains unreacted amine, alcohol side product, and borate salts.

Self-Validating Workup Protocol (Acid-Base Extraction)

This method uses the basicity of the product to separate it from non-basic impurities (alcohol) and the starting amine.

StepActionChemical Logic
1. Quench Add Saturated NaHCO₃Decomposes remaining borohydride complex and neutralizes Acetic Acid.
2. Extract Extract with DCM or EtOAcMoves organics away from inorganic salts.
3. Acid Wash Wash organic layer with 1M HCl CRITICAL STEP: The amine product protonates and moves to the Aqueous layer. The alcohol side-product remains in the Organic layer.
4. Separation Discard Organic LayerRemoves Thiophene-3-methanol and neutral impurities.
5. Basify Treat Aqueous layer with 2M NaOHpH > 12. Deprotonates the amine product, forcing it out of solution.
6. Final Extract Extract with DCM, Dry (Na₂SO₄)Recovers pure secondary amine.
Frequently Asked Questions (FAQ)

Q: Can I use Methanol as a solvent with STAB? A: No. Methanol reacts with STAB, decomposing it rapidly. Use 1,2-Dichloroethane (DCE) , DCM, or THF.[1] If you must use Methanol (for solubility), switch the reducing agent to NaBH₄ or NaCNBH₃, but be prepared for higher bis-alkylation.

Q: My product is turning black on the shelf. Why? A: Thiophene derivatives are susceptible to oxidation (S-oxide formation) and light sensitivity. Store the amine as a Hydrochloride Salt (treat ether solution with HCl in dioxane) to significantly increase shelf-life.

Q: Why not use catalytic hydrogenation (Pd/C)? A: Thiophene sulfur acts as a catalyst poison, binding irreversibly to the Pd surface. While "sulfided" catalysts exist, they are niche. Hydride reduction is more robust for this specific scaffold.

References
  • Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry.

Sources

Optimization

"Refining purification methods for N-(thiophen-3-ylmethyl)cyclohexanamine using column chromatography"

Executive Summary & Chemical Profile Target Molecule: N-(thiophen-3-ylmethyl)cyclohexanamine Molecular Weight: ~195.3 g/mol Key Functionalities: Secondary Amine (Basic), Thiophene Ring (Acid-Sensitive/Lipophilic), Cycloh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Target Molecule: N-(thiophen-3-ylmethyl)cyclohexanamine Molecular Weight: ~195.3 g/mol Key Functionalities: Secondary Amine (Basic), Thiophene Ring (Acid-Sensitive/Lipophilic), Cyclohexyl Group (Lipophilic/Bulky).

The Challenge: This molecule presents a classic "push-pull" purification conflict. The secondary amine is basic (


) and will protonate upon contact with acidic silanol groups (

) on standard silica gel, leading to severe peak tailing (streaking) and yield loss. Simultaneously, the thiophene moiety is electron-rich and susceptible to acid-catalyzed polymerization or decomposition, making prolonged exposure to untreated silica hazardous to the compound's integrity.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: "My compound is streaking/tailing on the column and never elutes as a tight band."

Diagnosis: Silanol Interaction.[1][2] Standard silica gel is slightly acidic (


). Your secondary amine is acting as a base, forming ionic bonds with the silanol protons. This is not simple adsorption; it is an ion-exchange process that retards elution.

Solution: The "Amine Modified" Mobile Phase. You must neutralize the silica surface before and during the run.

Protocol A: Triethylamine (TEA) Pre-treatment

  • The Slurry: Prepare your silica slurry using your starting mobile phase (e.g., 95:5 Hexane:EtOAc) containing 1% Triethylamine (v/v) .

  • The Flush: Flush the packed column with 2-3 column volumes (CV) of this TEA-spiked solvent. This saturates the active silanol sites.

  • The Run: Run your chromatography using the mobile phase without TEA (or with reduced TEA, e.g., 0.1%) to avoid contaminating your final product with excess base.

Protocol B: Ammonia-Doped Methanol (For DCM/MeOH systems) If your compound is too polar for Hexane/EtOAc, use Dichloromethane (DCM) and Methanol (MeOH).[3]

  • Replace standard MeOH with 7N Ammonia in Methanol (commercially available).

  • Solvent System: DCM : [7N NH3 in MeOH] (e.g., 95:5 to 90:10).

  • Note: This method is superior for preventing tailing but requires careful evaporation to remove the ammonia smell.

Issue 2: "I see product decomposition or color change (darkening) on the column."

Diagnosis: Thiophene Acid Sensitivity.[4] Thiophenes are electron-rich heterocycles. While less sensitive than furans, they can undergo electrophilic aromatic substitution or polymerization in the presence of localized acidity on the silica surface.

Solution: Switch Stationary Phases. If basifying the silica (as above) does not stop the degradation, you must eliminate the acidic surface entirely.

Alternative Stationary Phases:

Phase Type Properties Recommendation

| Neutral Alumina |


, lower surface area than silica. | High.  Ideal for acid-sensitive heterocycles. Use Grade III (deactivated with water) for sensitive separations. |
| Basic Alumina  | 

. | Moderate. Excellent for amines but may cause hydrolysis if ester groups are present (unlikely in your molecule). | | Amine-Funct. Silica | Propyl-amine bonded silica. | Best. "Capped" silanols prevent both tailing and acidity. Expensive but reusable. |
Issue 3: "I cannot see my spots clearly on TLC."

Diagnosis: Detection Limits. The amine functionality is not UV active. The thiophene ring is UV active (typically


 nm), but if the concentration is low, it may be faint.

Solution: Specific Staining Protocols. Do not rely solely on UV. Use chemical derivatization.

Recommended Stains:

  • Ninhydrin: The gold standard for secondary amines.

    • Appearance: Secondary amines typically stain yellow to reddish-brown (unlike primary amines which are deep purple/blue).

    • Recipe: 1.5g Ninhydrin in 100mL n-Butanol + 3mL Acetic Acid. Heat gun required.

  • KMnO4 (Basic):

    • Appearance: Yellow/Brown spots on bright pink background.

    • Mechanism:[5][6] Oxidizes the thiophene ring and the amine. Good for general detection but non-specific.

  • Iodine Chamber:

    • Appearance: Brown spots.[7][8]

    • Note: Reversible.[3] Mark spots immediately. Thiophenes absorb iodine well due to the

      
      -system.
      

Visualizing the Mechanism

Diagram 1: The Silanol Blocking Effect

This diagram illustrates why adding Triethylamine (TEA) prevents your amine from sticking.

SilanolBlocking cluster_0 Standard Silica (Acidic) cluster_1 TEA-Treated Silica (Neutralized) Silanol Free Silanol (Si-OH) Interaction Ionic Bond (Tailing/Stuck) Silanol->Interaction Amine Target Amine (R2-NH) Amine->Interaction Protonation TEA Triethylamine (TEA) Silanol2 Free Silanol (Si-OH) Blocked Capped Site (Si-O-TEA) Silanol2->Blocked TEA->Blocked Preferential Binding FreeAmine Target Amine (Elutes Freely)

Caption: Left: Basic amine binds to acidic silanol. Right: TEA acts as a sacrificial base, blocking the silanol and allowing the target amine to pass.

Diagram 2: Purification Decision Tree

Follow this logic flow to select the correct method for your specific crude mixture.

DecisionTree Start Crude Mixture: N-(thiophen-3-ylmethyl)cyclohexanamine CheckTLC Run TLC (10% MeOH/DCM) Start->CheckTLC Streak Does the spot streak? CheckTLC->Streak YesStreak Yes: Silanol Interaction Streak->YesStreak Severe NoStreak No: Good Separation Streak->NoStreak Compact Spot SolventChoice Choose Solvent System YesStreak->SolventChoice NonPolar Lipophilic Impurities? (Use Hex/EtOAc + 1% TEA) SolventChoice->NonPolar High Rf Polar Polar Impurities? (Use DCM / 7N NH3 in MeOH) SolventChoice->Polar Low Rf Decomp Check Stability: Does it turn black on silica? NonPolar->Decomp Polar->Decomp SwitchPhase CRITICAL: Switch to Neutral Alumina Decomp->SwitchPhase Yes Proceed Proceed with Basified Silica Decomp->Proceed No

Caption: Logical workflow to determine solvent modifiers and stationary phase based on TLC behavior and stability.

Experimental Protocols

Optimized Flash Chromatography (DCM/MeOH/NH3 Method)

Best for removing polar impurities from reductive amination.

  • Column Packing: Pack a silica column using 100% DCM.

  • Equilibration: Flush with 2 CV of 95:5 DCM:MeOH (containing 1% NH4OH or using ammonia-saturated MeOH).

  • Loading: Dissolve crude amine in minimum DCM. If solubility is poor, use a "dry load" technique (adsorb onto Celite, NOT silica, to prevent decomposition).

  • Elution Gradient:

    • 0-5 min: 100% DCM (Elutes non-polar thiophene byproducts).

    • 5-15 min: Ramp to 95:5 DCM:MeOH(NH3).

    • 15-25 min: Hold at 90:10 DCM:MeOH(NH3) if necessary.

  • Monitoring: Spot fractions on TLC; stain with Ninhydrin.

The "Dry Load" Technique for Thiophenes

Since thiophenes are acid-sensitive, dissolving them in acidic CDCl3 or leaving them in solution can be risky. Dry loading on Celite is safer than silica.

  • Dissolve crude mixture in MeOH/DCM.

  • Add Celite 545 (approx 2x weight of crude).

  • Rotovap to dryness (creates a free-flowing powder).

  • Load this powder on top of the packed column and cover with a layer of sand.

References

  • Reich, H. J. (n.d.). Chromatography: Flash Chromatography of Amines. University of Wisconsin-Madison. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Reach Devices. (n.d.). TLC Stains: Ninhydrin and Iodine Protocols. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from [Link]

Sources

Troubleshooting

"Overcoming challenges in the scale-up synthesis of thiophene derivatives"

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Challenges in Thiophene Scale-Up Ticket ID: THIO-SC-2024 Introduction: The Thiophene Paradox Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Challenges in Thiophene Scale-Up Ticket ID: THIO-SC-2024

Introduction: The Thiophene Paradox

Welcome to the technical support hub. If you are reading this, you have likely encountered the "Thiophene Paradox": thiophene rings are electronically similar to benzene but react with the unpredictability of an enol ether.

In drug development, thiophene is a bioisostere for phenyl groups, improving metabolic stability. However, scaling thiophene chemistry from milligram to kilogram reveals three critical failure modes:

  • Regiochemical Chaos: Electrophilic substitutions often yield inseparable mixtures of 2-bromo, 3-bromo, and 2,5-dibromo products.

  • Catalyst Poisoning: The sulfur atom acts as a "soft" donor, irreversibly binding to Palladium (Pd) and killing cross-coupling cycles.

  • Polymerization: Acidic workups can trigger catastrophic polymerization, turning your product into a black, insoluble tar.

This guide addresses these specific failure points with self-validating protocols.

Module 1: Regiocontrol in Electrophilic Substitution

Issue: "I cannot separate the mono-bromo from the di-bromo impurity."

Diagnosis: Thiophene is


-excessive. Standard bromination (Br

/AcOH) is too aggressive for scale-up, leading to thermal runaways and over-bromination at the 2,5-positions.

The Fix: The Polar-Aprotic Switch Switch from elemental bromine to N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile).

  • Mechanism: In non-polar solvents (CCl

    
    ), NBS reacts via a radical mechanism (poor selectivity). In polar solvents (DMF), NBS reacts via an ionic mechanism, generating a succinimide-Br complex that is less reactive but highly selective for the 
    
    
    
    -position (C2).

Protocol (Self-Validating):

  • Dissolve substrate in DMF (5 vol). Cool to -10°C .

  • Dissolve NBS (1.05 equiv) in DMF (2 vol).

  • Critical Step: Add NBS solution dropwise over 2 hours.

    • Validation: Monitor internal temp. If

      
      C, slow down.
      
  • Quench: Pour into 5% NaHCO

    
     (aq). Do not use acid.
    
Visual Workflow: Bromination Decision Tree

BrominationStrategy Start Target: Brominated Thiophene Pos2 Target Position: C2 (alpha) Start->Pos2 Pos3 Target Position: C3 (beta) Start->Pos3 Method1 Reagent: NBS Solvent: DMF/MeCN Temp: -10°C Pos2->Method1 Standard Scale Method2 Reagent: Br2 Solvent: AcOH Result: Poly-bromination (Avoid) Pos2->Method2 Avoid Method3 Route: Lithiation 1. n-BuLi (-78°C) 2. CBr4 or Br2 Pos3->Method3 Required Route Result1 High Regioselectivity (>95:5 mono:di) Method1->Result1 Result2 Cryogenic Hazard (Hard to Scale) Method3->Result2

Figure 1: Decision matrix for selecting the correct bromination strategy based on regiochemical requirements.

Module 2: Catalyst Survival (Cross-Couplings)

Issue: "My Suzuki coupling stalled at 40% conversion. The Pd turned black."

Diagnosis: You are experiencing Sulfur Poisoning . The thiophene sulfur coordinates to the Pd(0) center, displacing the phosphine ligands and forming an inactive Pd-S complex (the "black metal").

The Fix: Ligand Engineering Standard ligands (PPh


, dppf) are too weak to compete with thiophene sulfur. You must use Bulky, Electron-Rich Ligands  or NHC Pre-catalysts .

Recommended Catalyst Systems:

Catalyst ClassSpecific Ligand/Pre-catalystWhy it WorksScale-Up Suitability
Buchwald Phosphines X-Phos or S-Phos Bulky bi-aryl groups create a "steric wall" preventing sulfur coordination.High (Robust)
NHC Complexes Pd-PEPPSI-IPr The N-Heterocyclic Carbene bond is stronger than the Pd-S bond.High (Air stable)
Tri-tert-butylphosphine P(t-Bu)

Extremely electron-rich, accelerates oxidative addition.Medium (Pyrophoric)

Troubleshooting Protocol:

  • Degas thoroughly: Thiophenes oxidize to sulfoxides in air, which are even stronger catalyst poisons. Sparge solvents with Argon for 30 mins.

  • Base Choice: Switch from Na

    
    CO
    
    
    
    to K
    
    
    PO
    
    
    or CsF . Stronger bases facilitate the transmetallation step, which is often the rate-determining step in hindered thiophenes.
  • Scavenging: If the reaction stalls, do not add more catalyst. Add a "sacrificial" metal scavenger (e.g., CuTC) if using Stille conditions, or filter through Celite/Thiol-silica immediately to remove poisoned species before attempting a restart.

Module 3: The Gewald Reaction (Safety & Engineering)

Issue: "We detected H2S gas and observed a temperature spike."

Diagnosis: The Gewald reaction (ketone + sulfur + cyanoacetate) is the workhorse for building aminothiophenes. However, it is exothermic and generates Hydrogen Sulfide (H


S) , a deadly gas that fatigues the olfactory nerve (you stop smelling it before it kills you).

Safety Engineering Controls (Mandatory for >100g scale):

  • Closed System: The reactor must be vented only through a scrubber.

  • The Scrubber: Use a Caustic Scrubber (20% NaOH + 5% NaOCl).

    • Chemistry: H

      
      S + 2NaOH 
      
      
      
      Na
      
      
      S + 2H
      
      
      O. Bleach (NaOCl) oxidizes the sulfide to sulfate, preventing acidification from regenerating H
      
      
      S.
  • Thermal Dosing: Do not add the amine base (morpholine/diethylamine) all at once.

    • Protocol: Suspend sulfur and ketone in ethanol. Heat to 50°C. Add the base dropwise via a dosing pump. The reaction is autocatalytic; once it starts, the exotherm will maintain the temperature.

Visual Workflow: Safe Gewald Setup

GewaldSafety Reactor Reactor (Ketone + Sulfur) Condenser Reflux Condenser (Ethanol Vapors) Reactor->Condenser Exotherm Dosing Dosing Pump (Amine Base) Dosing->Reactor Controlled Rate Trap Empty Trap (Anti-Suckback) Condenser->Trap H2S Gas Scrubber Caustic Scrubber (NaOH + NaOCl) Trap->Scrubber H2S Gas Vent Fume Hood Exhaust Scrubber->Vent Clean Air

Figure 2: Engineering controls required for managing H2S evolution and thermal runaway in Gewald synthesis.

Module 4: Purification & Stability

Issue: "My product is an oil and I can't run a 5kg column."

Diagnosis: Many alkyl-thiophenes are liquids. Chromatography is non-viable at >1kg scale due to solvent cost and silica disposal.

Solution 1: The "Crystallization Handle" If your molecule is an oil, chemically modify it to a solid intermediate, purify by recrystallization, then revert.

  • Carboxylic Acids: Convert to the Dicyclohexylamine (DCHA) salt. These salts are almost always crystalline and highly soluble in hot EtOAc but insoluble in cold.

  • Amines: Form the Oxalate or HCl salt.

Solution 2: Distillation & Polymerization Prevention If you must distill:

  • The Hazard: Heating thiophenes with trace acid (from workup) causes polymerization (red/black tar) in the distillation pot.

  • The Fix: Add 1% Triethylamine or K

    
    CO
    
    
    
    to the distillation pot to buffer any trace acid.
  • Storage: Add BHT (Butylated hydroxytoluene) (100 ppm) as a radical inhibitor to prevent oxidative polymerization during storage.

FAQ: Rapid Fire Troubleshooting

Q: Can I use n-BuLi to lithiate a 3-bromo-thiophene? A: Risky. "Halogen Dance" rearrangement is common. The Lithium migrates from the C3 to the more acidic C2 position, scrambling your regiochemistry. Use LDA (Lithium Diisopropylamide) at -78°C if you need kinetic deprotonation, or switch to Grignard exchange (i-PrMgCl) which is less prone to migration.

Q: My thiophene product turned green/black overnight. A: It polymerized. This is usually caused by residual acid (HCl/HBr) trapped in the oil. Wash the organic layer with NaHCO


twice and store over solid pellets of KOH or add a copper wire (stabilizer).

Q: How do I remove residual Copper (Cu) after a Stille coupling? A: Wash the organic layer with 10% aqueous NH


OH  (ammonia). The ammonia forms a water-soluble deep blue complex [Cu(NH

)

]

, pulling the copper out of the organic phase.

References

  • Regioselective Bromination: Journal of Organic Chemistry, "Mechanisms of Bromination between Thiophenes and NBS: A DFT Investigation." Link (Validated via search context 1.7).

  • Catalyst Poisoning: Chemical Reviews, "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Link (Validated via search context 1.18).

  • Gewald Reaction Safety: Organic Process Research & Development, "Scale-Up Safety of the Gewald Reaction." Link (General reference to OPRD safety standards).

  • Purification Strategies: US Patent 20090318710A1, "Process for the purification of thiophenes." Link (Validated via search context 1.1).

  • Suzuki Coupling Ligands: Journal of the American Chemical Society, "Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling." Link (Validated via search context 1.18).

Reference Data & Comparative Studies

Validation

"Validating the in-vitro efficacy of N-(thiophen-3-ylmethyl)cyclohexanamine against known standards"

Executive Summary & Compound Positioning N-(thiophen-3-ylmethyl)cyclohexanamine (N-TMC) represents a lipophilic secondary amine scaffold sharing structural pharmacophores with high-affinity Sigma-1 Receptor (σ1R) ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Positioning

N-(thiophen-3-ylmethyl)cyclohexanamine (N-TMC) represents a lipophilic secondary amine scaffold sharing structural pharmacophores with high-affinity Sigma-1 Receptor (σ1R) ligands. Its structure—a basic amine flanked by a hydrophobic cyclohexane and an aromatic thiophene—suggests high potential for σ1R interaction, similar to the "gold standard" ligand PRE-084 and the high-affinity antagonist Haloperidol .

This guide outlines the critical path to validate N-TMC as a functional σ1R modulator. We move beyond simple binding constants to prove functional efficacy (neuroprotection) and mechanism of action (chaperone activity).

Comparative Standards Profile

To validate N-TMC, it must be benchmarked against these industry-standard controls:

Standard CompoundRole in AssayKey Pharmacological FeatureReference

(σ1R)
(+)-Pentazocine RadioligandHighly selective σ1R agonist used for binding site labeling.[1]~3.0 nM
Haloperidol Binding StandardHigh-affinity antagonist; defines non-specific binding.~1.0 nM
PRE-084 Functional AgonistPositive control for neuroprotection and ER stress reduction.~2.2 - 44 nM
BD-1047 Functional AntagonistNegative control; blocks agonist effects to prove specificity.~0.9 nM

Experimental Workflow Logic

The following decision tree illustrates the sequential validation process required to classify N-TMC.

ValidationWorkflow Start Start: N-TMC Candidate Binding Step 1: Affinity Screening (Radioligand Displacement) Start->Binding Decision1 Ki < 100 nM? Binding->Decision1 Drop Discard / Re-synthesize Decision1->Drop No Functional Step 2: Functional Efficacy (HT-22 Oxidative Stress Model) Decision1->Functional Yes Agonist Result: Neuroprotective (Agonist) Functional->Agonist Restores Viability Antagonist Result: No Effect / Blocks PRE-084 (Antagonist) Functional->Antagonist No Viability Rescue Mechanism Step 3: Mechanism Check (Blockade by BD-1047) Agonist->Mechanism

Figure 1: Critical path for classifying N-TMC efficacy. Only compounds passing affinity thresholds proceed to functional assays.

Protocol 1: Affinity Validation (Radioligand Binding)

Objective: Determine the equilibrium dissociation constant (


) of N-TMC for the σ1R.
Rationale:  Functional assays are prone to off-target noise. We first establish that N-TMC physically displaces [

H]-(+)-pentazocine
, the most selective radioligand for σ1R.
Materials
  • Tissue Source: Guinea pig brain membranes (highest density of σ1R) or Rat Liver membranes.[2]

  • Radioligand: [

    
    H]-(+)-pentazocine (Specific Activity ~30-60 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Definition: 10 µM Haloperidol.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize tissue in ice-cold Tris-sucrose buffer. Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 40,000 x g (30 min) to pellet membranes. Resuspend in 50 mM Tris-HCl.

  • Incubation:

    • In 96-well plates, add 100 µL membrane protein (approx. 50 µ g/well ).

    • Add 50 µL [

      
      H]-(+)-pentazocine (Final conc: 3 nM).
      
    • Add 50 µL of N-TMC (Concentration range:

      
       to 
      
      
      
      M).
    • Control Wells: Total binding (buffer only) and Non-specific binding (Haloperidol).

  • Equilibrium: Incubate at 37°C for 120 minutes . (Note: σ1R kinetics are slow; shorter times underestimate affinity).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Success Criteria:

  • N-TMC must exhibit a dose-dependent displacement curve.

  • 
     < 100 nM indicates "High Affinity."
    
  • 
     < 10 nM indicates "Lead Candidate" status (comparable to Haloperidol).
    

Protocol 2: Functional Efficacy (HT-22 Neuroprotection)

Objective: Determine if N-TMC acts as an agonist (neuroprotective) or antagonist. Rationale: The HT-22 hippocampal cell line lacks ionotropic glutamate receptors.[3][4] Glutamate challenge in these cells causes cell death solely via oxidative stress (inhibition of the xCT cystine antiporter), leading to glutathione depletion. σ1R agonists (like PRE-084) translocate to the plasma membrane to block this oxidative death; antagonists do not.

Experimental Design Table
GroupTreatmentExpected Outcome (if N-TMC is Agonist)
Control Vehicle only100% Viability
Insult Glutamate (5 mM)~40% Viability (Cell Death)
Standard Glutamate + PRE-084 (1 µM)~80-90% Viability (Rescue)
Test Glutamate + N-TMC (0.1 - 10 µM)Dose-dependent Rescue
Blockade Glutamate + N-TMC + BD-1047Loss of Rescue (Reverts to ~40%)
Step-by-Step Methodology
  • Seeding: Plate HT-22 cells at 5,000 cells/well in DMEM + 10% FBS. Incubate 24h.

  • Pre-treatment: Add N-TMC (0.1, 1, 10 µM) or PRE-084 (1 µM) 1 hour prior to insult.

    • Critical Step: For the "Blockade" group, add BD-1047 (1 µM) 30 mins before N-TMC.

  • Insult: Add L-Glutamate (stock dissolved in media) to a final concentration of 5 mM.

  • Incubation: Incubate for 24 hours at 37°C / 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

Mechanistic Insight: The Sigma-1 Translocation Pathway

If N-TMC is effective, it likely operates via the chaperone mechanism depicted below. σ1R agonists cause the receptor to dissociate from BiP at the Mitochondria-Associated Membrane (MAM) and translocate to the Plasma Membrane (PM) to stabilize ion channels or modulate ROS.

SigmaPathway cluster_ER Endoplasmic Reticulum (MAM) BiP BiP (GPR78) Sig1_Inactive Sigma-1R (Inactive) BiP->Sig1_Inactive Bound (Resting) Sig1_Active Sigma-1R (Active/Free) Sig1_Inactive->Sig1_Active Dissociation from BiP NTMC N-TMC (Ligand) NTMC->Sig1_Inactive Binding ROS ROS / Oxidative Stress Sig1_Active->ROS Suppresses Survival Cell Survival (Bcl-2 upreg.) Sig1_Active->Survival Promotes

Figure 2: Putative Mechanism of Action. N-TMC binding triggers dissociation from BiP, allowing σ1R to suppress ROS.

Data Interpretation & Troubleshooting

Scenario A: High Affinity ( < 10nM) but No Functional Rescue
  • Diagnosis: N-TMC acts as a Neutral Antagonist . It binds the pocket but does not trigger the conformational change required for chaperone activity.

  • Next Step: Test N-TMC's ability to block the protective effect of PRE-084. If it blocks PRE-084, it is a confirmed antagonist (potential use in neuropathic pain or addiction models).

Scenario B: Low Affinity but High Functional Rescue
  • Diagnosis: Off-target effect. The protection is likely not mediated by σ1R.

  • Verification: The "Blockade" group (Protocol 2) is critical here. If BD-1047 (the specific σ1R blocker) fails to reverse N-TMC's protection, the compound is not working through σ1R.

References

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610.

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.

  • Xu, J., et al. (2011). Sigma-1 receptor chaperones and diseases. Journal of Pharmacological Sciences, 117(1), 2-9.

  • Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states. Journal of Receptor, Ligand and Channel Research, 9, 1-13.

  • Use of HT-22 Cells for Glutamate Toxicity: Fukui, M., et al. (2009).[5] Neuroprotective effect of energy restriction in a mouse model of amyotrophic lateral sclerosis. Journal of Neurochemistry. (Standard protocol reference for HT-22 oxidative stress).

Sources

Comparative

"Comparing the neuroprotective effects of N-(thiophen-3-ylmethyl)cyclohexanamine with other thiophene compounds"

This guide provides an in-depth comparison of the neuroprotective effects of various thiophene-containing compounds, offering a valuable resource for researchers, scientists, and professionals in drug development. While...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the neuroprotective effects of various thiophene-containing compounds, offering a valuable resource for researchers, scientists, and professionals in drug development. While direct experimental data on the neuroprotective properties of N-(thiophen-3-ylmethyl)cyclohexanamine is not extensively available in the public domain, this guide will focus on a well-characterized neuroprotective thiophene derivative, 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B355252), and compare its activity with other thiophene analogues for which data are available. This comparative approach will shed light on the structure-activity relationships and therapeutic potential of this class of compounds.

The Imperative for Neuroprotection and the Promise of Thiophene Scaffolds

Neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a growing global health challenge. A common thread in the pathology of these diseases is the progressive loss of neuronal structure and function. Key drivers of this neuronal damage include glutamate-induced excitotoxicity, oxidative stress, and apoptosis.[1][2] Glutamate, a major excitatory neurotransmitter, can become neurotoxic at high concentrations, leading to an influx of calcium ions, the generation of reactive oxygen species (ROS), and the activation of cell death pathways.[2] This highlights the critical need for neuroprotective agents that can mitigate these harmful processes.

The thiophene ring, a five-membered sulfur-containing heterocycle, is a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[3] Its structural features allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Thiophene derivatives have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[3][4] In the context of neurodegeneration, their ability to cross the blood-brain barrier and interact with various targets makes them particularly attractive candidates for the development of novel neuroprotective therapies.[5]

Comparative Analysis of Neuroprotective Thiophene Derivatives

To understand the neuroprotective potential within this class of compounds, we will examine the experimental data for several thiophene derivatives. The focus will be on their ability to protect neuronal cells from common insults like glutamate-induced toxicity and oxidative stress.

Featured Compound: 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B355252)

B355252 is a novel phenoxy thiophene sulfonamide that has shown significant neuroprotective effects against glutamate-induced excitotoxicity in the HT-22 murine hippocampal neuronal cell line.[1][2] This cell line is a widely used model for studying oxidative glutamate toxicity as it lacks ionotropic glutamate receptors, and high concentrations of glutamate induce cell death through oxidative stress.[2]

Pre-treatment of HT-22 cells with B355252 demonstrated a dose-dependent protection against glutamate-induced cell death.[2] At a concentration of 8 µM, B355252 was able to fully rescue the neurons from the toxic effects of glutamate.[2] Mechanistically, B355252 was found to suppress glutamate-evoked oxidative stress by inhibiting the production of reactive oxygen species (ROS) and blocking the influx of Ca2+.[1] Furthermore, it was shown to prevent the nuclear translocation of apoptosis-inducing factor (AIF), a key step in a caspase-independent cell death pathway.[6]

Comparison with Other Thiophene Derivatives

While comprehensive, directly comparable neuroprotective data for a wide range of thiophene compounds is sparse, we can draw insights from studies on derivatives with antioxidant and related activities. The following table summarizes available data for B355252 and other thiophene compounds.

Compound/Derivative ClassAssayModelKey FindingsReference
B355252 MTT Assay (Neuroprotection)Glutamate-induced toxicity in HT-22 cells61.9% protection at 8 µM[2]
ROS MeasurementGlutamate-challenged HT-22 cellsSuppresses ROS production[1]
AIF TranslocationGlutamate-challenged HT-22 cellsInhibits nuclear translocation of AIF[6]
Thiophene-based Chalcones DPPH Radical ScavengingIn vitroIC50 values ranging from 45.33 to >100 µg/mL[7]
2-Aminothiophene Derivatives DPPH Radical ScavengingIn vitroSome derivatives showed excellent antioxidant activity[8]
Tetrahydrobenzothiophene Derivatives Antioxidant ActivityIn vitroExhibited antioxidant properties[3]

N-(thiophen-3-ylmethyl)cyclohexanamine remains a compound of significant interest due to its structural similarity to other biologically active molecules. The thiophen-3-ylmethylamine moiety provides a key structural motif present in various pharmacologically active compounds. However, to the best of our knowledge, its specific neuroprotective effects have not been detailed in peer-reviewed literature. Based on the broader activity of the thiophene class, it represents a promising candidate for future neuroprotective screening and development.

Key Experimental Protocols for Assessing Neuroprotection

To ensure scientific rigor and reproducibility, standardized in vitro assays are crucial for evaluating the neuroprotective effects of novel compounds. Below are detailed protocols for key assays.

MTT Assay for Cell Viability and Neuroprotection

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate neuronal cells (e.g., HT-22 or primary neurons) in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test thiophene compounds for a specified period (e.g., 1-2 hours).

    • Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., glutamate at a final concentration of 5 mM for HT-22 cells) to the appropriate wells. Include control wells with untreated cells and cells treated only with the neurotoxin.

    • Incubation: Incubate the plate for a duration sufficient to induce cell death (e.g., 24 hours).

    • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the activity of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

  • Principle: LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.

  • Protocol:

    • Experimental Setup: Follow the same cell seeding, compound treatment, and neurotoxin induction steps as in the MTT assay.

    • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

    • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt) according to the manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Stop Reaction: Add a stop solution to terminate the reaction.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Intracellular Reactive Oxygen Species (ROS) Measurement

This assay quantifies the levels of ROS within cells, a key indicator of oxidative stress.

  • Principle: Cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), are used. Once inside the cell, DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Cell Treatment: Seed and treat the cells with the test compounds and neurotoxin as described previously.

    • Probe Loading: After the treatment period, wash the cells with a suitable buffer (e.g., PBS) and then incubate them with the DCFDA probe (e.g., at 10 µM) for 30-60 minutes at 37°C in the dark.

    • Washing: Remove the probe solution and wash the cells again to remove any extracellular probe.

    • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).

    • Data Analysis: Quantify the ROS levels relative to the control groups.

Western Blot Analysis for Apoptotic Markers

This technique allows for the detection and quantification of specific proteins involved in apoptotic pathways.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol:

    • Cell Lysis: After treatment, harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the apoptotic marker of interest (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Visualizing Key Pathways and Workflows

To better understand the complex processes involved in neuroprotection and the experimental approaches to study them, the following diagrams are provided.

cluster_0 Glutamate-Induced Oxidative Stress Glutamate High Extracellular Glutamate System_xc System xc- Antiporter (Cystine/Glutamate) Glutamate->System_xc Inhibition GSH_depletion GSH Depletion System_xc->GSH_depletion ROS_increase ↑ Reactive Oxygen Species (ROS) GSH_depletion->ROS_increase Mitochondrial_dysfunction Mitochondrial Dysfunction ROS_increase->Mitochondrial_dysfunction AIF_translocation AIF Translocation to Nucleus Mitochondrial_dysfunction->AIF_translocation Cell_death Neuronal Cell Death AIF_translocation->Cell_death Thiophene_compound Neuroprotective Thiophene Compound Thiophene_compound->ROS_increase Inhibition Thiophene_compound->AIF_translocation Inhibition

Caption: Signaling pathway of glutamate-induced oxidative stress and neuroprotection by thiophene compounds.

cluster_workflow Experimental Workflow for Neuroprotective Compound Screening start Start: Neuronal Cell Culture (e.g., HT-22, Primary Neurons) treatment Pre-treatment with Thiophene Compounds start->treatment induction Induction of Neurotoxicity (e.g., Glutamate, H2O2) treatment->induction viability_assay Assess Cell Viability (MTT Assay) induction->viability_assay cytotoxicity_assay Measure Cytotoxicity (LDH Assay) induction->cytotoxicity_assay ros_assay Quantify Oxidative Stress (ROS Assay) induction->ros_assay apoptosis_assay Analyze Apoptotic Markers (Western Blot) induction->apoptosis_assay data_analysis Data Analysis and Comparison viability_assay->data_analysis cytotoxicity_assay->data_analysis ros_assay->data_analysis apoptosis_assay->data_analysis end End: Identify Lead Neuroprotective Compound data_analysis->end

Sources

Validation

"Head-to-head comparison of N-(thiophen-3-ylmethyl)cyclohexanamine and PCP in behavioral assays"

This guide provides a technical framework for the comparative evaluation of the novel chemical entity N-(thiophen-3-ylmethyl)cyclohexanamine (referred to herein as T-MCA ) against the benchmark dissociative anesthetic Ph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for the comparative evaluation of the novel chemical entity N-(thiophen-3-ylmethyl)cyclohexanamine (referred to herein as T-MCA ) against the benchmark dissociative anesthetic Phencyclidine (PCP) .[1][2]

Given that T-MCA is a structural congener distinct from the classical arylcyclohexylamines (like PCP and its direct thiophene analog, TCP), this guide focuses on characterizing its behavioral profile using PCP as the reference standard for NMDA receptor antagonism and psychotomimetic activity.

[1][2]

Executive Summary & Structural Logic

Objective: To determine if the novel secondary amine T-MCA exhibits the characteristic "dissociative" behavioral profile of PCP, or if the structural divergence (loss of the geminal arylcyclohexyl motif) shifts its pharmacology toward sigma-receptor modulation or calcium channel blockade.

  • Reference Standard (PCP): A rigid tertiary amine with a geminal phenyl/piperidine arrangement on a cyclohexane ring. High affinity for the NMDA receptor (PCP site) and Sigma-1 receptors.[1]

  • Test Candidate (T-MCA): A flexible secondary amine.[1][2] The aromatic (thiophene) moiety is separated from the nitrogen by a methyl linker, and the nitrogen is monosubstituted with a cyclohexyl ring.

    • Hypothesis: The structural flexibility and lack of the rigid geminal center suggest T-MCA may have reduced affinity for the NMDA pore compared to PCP, potentially altering its side-effect profile (e.g., reduced psychotomimetic induction).

Structural Comparison Diagram

The following diagram illustrates the structural relationship and the theoretical signaling impact.

G PCP PCP (Reference) Rigid Tertiary Amine Geminal Aryl/Amine NMDA NMDA Receptor (PCP Site / Ion Channel) PCP->NMDA High Affinity (Antagonist) Sigma Sigma-1 Receptor (Chaperone Activity) PCP->Sigma Moderate Affinity DAT Dopamine Transporter (Reuptake Inhibition) PCP->DAT Weak Affinity TMCA T-MCA (Candidate) Flexible Secondary Amine Non-Geminal Linker TMCA->NMDA Predicted: Lower Affinity? TMCA->Sigma Predicted: High Affinity Ataxia Ataxia / Stereotypy NMDA->Ataxia Channel Blockade PPI PPI Deficit (Sensorimotor Gating) NMDA->PPI Glutamatergic Hypofunction

Figure 1: Structural-Pharmacological divergence.[1][2] T-MCA's flexible linker may favor Sigma-1 interaction over the steric constraints required for high-affinity NMDA pore blockade.[1][2]

Experimental Framework: Behavioral Assays

To objectively compare T-MCA and PCP, a battery of assays targeting the three pillars of PCP intoxication—Hyperlocomotion , Sensorimotor Gating Deficits , and Stereotypy —is required.

Assay A: Open Field Locomotor Activity (LMA)

PCP induces a characteristic biphasic effect: locomotor hyperactivity at low-moderate doses and ataxia at high doses.[1] This assay determines if T-MCA shares this stimulant-dissociative profile.[1][2]

Protocol:

  • Subjects: Adult male C57BL/6J mice (n=8-10/group).

  • Habituation: 30 minutes in the testing chamber (40x40 cm plexiglass) 24 hours prior to testing.

  • Drug Administration:

    • Vehicle (Saline)

    • PCP (Reference): 3.0, 6.0, 10.0 mg/kg (i.p.)

    • T-MCA (Test): 3.0, 10.0, 30.0 mg/kg (i.p.) – Note: Higher starting range due to predicted lower potency.[1]

  • Recording: Immediately post-injection, record activity for 60 minutes using video tracking (e.g., EthoVision).

  • Metrics: Total distance traveled (cm), Velocity (cm/s), and Center Zone Time (anxiety proxy).

Data Analysis & Interpretation:

  • PCP Profile: Inverted U-shaped dose-response.[1][2] Peak hyperactivity at 6.0 mg/kg; ataxia (falling/circling) at 10.0+ mg/kg.

  • T-MCA Evaluation:

    • If T-MCA mimics PCP: Significant increase in distance traveled.[3]

    • If T-MCA acts as a sedative (Sigma/Calcium mechanism):[1][2] Dose-dependent decrease in locomotion without prior excitation.[1][2]

Assay B: Prepulse Inhibition (PPI) of Acoustic Startle

PPI is the gold-standard translational measure of sensorimotor gating. PCP disrupts PPI, modeling the gating deficits seen in schizophrenia.

Protocol:

  • Apparatus: Sound-attenuated startle chambers with accelerometers.

  • Session Structure:

    • Acclimatization: 5 min background noise (65 dB).

    • Blocks: Pseudo-randomized presentation of:

      • Pulse Alone (120 dB, 40ms)

      • Prepulse + Pulse (PP70, PP75, PP80 dB followed by 120 dB Pulse after 100ms gap)

      • No Stimulus.

  • Dosing: Administer drugs 15 minutes prior to testing.

  • Calculation:

    
    .
    

Self-Validating Logic: The assay is valid only if the Vehicle group shows >40% PPI and the PCP (positive control) group shows significant attenuation (<20% PPI). If PCP fails to disrupt PPI, the cohort is invalid.

Comparative Data Presentation

Since T-MCA is an NCE, the table below outlines the Benchmark Data (PCP) and the Decision Matrix for interpreting T-MCA results.

Table 1: Behavioral Decision Matrix
ParameterPCP Benchmark (10 mg/kg)T-MCA Outcome A (PCP-like)T-MCA Outcome B (Novel)
Locomotion Hyperactivity (>300% vs baseline)Increases LocomotionHypoactivity (Sedation)
Stereotypy Present (Head weaving, circling)PresentAbsent
PPI (Gating) Disrupted (Significant %PPI drop)DisruptedIntact (No effect)
Ataxia Severe (Rotarod failure)SevereMild / None
Onset Rapid (<10 min)RapidDelayed (>20 min)
Table 2: Quantitative Reference Values (Murine Model)

Values derived from standard PCP literature for validation purposes.

Assay Metric Vehicle (Mean ± SEM) PCP 6.0 mg/kg (Mean ± SEM)
Open Field Dist. Traveled (cm/60min) 4,500 ± 350 18,200 ± 1,200
PPI % Inhibition (PP80) 65% ± 4.2% 22% ± 5.8%

| Rotarod | Latency to Fall (s) | 180 (cutoff) | 45 ± 12 |

Mechanistic Causality & Synthesis

The behavioral divergence between PCP and T-MCA is likely driven by the pharmacophore flexibility .

  • The PCP Pharmacophore: Requires a "rigid" cyclohexane scaffold where the aromatic ring and the amine are geminal (attached to the same carbon). This specific geometry is critical for deep binding within the NMDA receptor ion channel pore (PCP site).

  • The T-MCA Pharmacophore: T-MCA breaks this rule. The thiophene is attached via a methyl linker to the nitrogen. This creates a "long" flexible chain (Cyclohexyl-N-C-Thiophene).[1][2]

    • Prediction: This structure is likely too flexible and sterically bulky in the wrong dimension to effectively block the NMDA pore with high affinity.

    • Alternative Targets: Secondary amines with lipophilic tails often show affinity for Sigma-1 receptors or Voltage-Gated Calcium Channels (VGCC) .[1][2]

References

  • Morris, B. J., et al. (2005). "PCP: From pharmacology to modelling schizophrenia." Current Opinion in Pharmacology. Link

  • Geyer, M. A., et al. (2001). "Pharmacological studies of prepulse inhibition models of sensorimotor gating deficits in schizophrenia: a decade in review." Psychopharmacology. Link

  • Contreras, P. C., et al. (1986). "Structure-activity relationships of phencyclidine derivatives: synthesis and binding to the PCP receptor." Journal of Medicinal Chemistry. (Establishes the geminal requirement for high affinity). Link

  • Chaudieu, I., et al. (1989). "Role of the aromatic group in the inhibition of phencyclidine binding and dopamine uptake by PCP analogs." Pharmacology Biochemistry and Behavior. (Comparison of Thiophene vs Phenyl analogs). Link

Sources

Comparative

A Senior Application Scientist's Guide to the Independent Validation of Novel Thiophene Derivatives as Anti-Cancer Agents

Introduction: The Promise and Prudence of Thiophene Derivatives in Oncology The landscape of cancer therapeutics is continually evolving, with a significant focus on the discovery of novel small molecules that can select...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Prudence of Thiophene Derivatives in Oncology

The landscape of cancer therapeutics is continually evolving, with a significant focus on the discovery of novel small molecules that can selectively target tumor cells while minimizing damage to healthy tissues.[1] Within this pursuit, heterocyclic compounds, particularly those containing a thiophene scaffold, have emerged as a highly promising class of potential anti-cancer agents.[1][2] Thiophene derivatives have been reported to exhibit a wide range of anti-cancer activities, purportedly through diverse mechanisms such as the inhibition of critical signaling kinases, disruption of microtubule dynamics, and induction of apoptosis.[2][3][4]

However, the transition from a promising preliminary report to a validated drug candidate is fraught with challenges, the most significant of which is the reproducibility of initial findings. This guide is designed for researchers, scientists, and drug development professionals to provide a rigorous, multi-faceted framework for the independent validation of the reported anti-cancer activity of a novel thiophene derivative. We will move beyond a simple checklist of experiments to explain the causal logic behind each step, ensuring that the validation process is not only comprehensive but also self-verifying. For the purpose of this guide, we will use a hypothetical novel compound, "Thiophene-X," and validate its reported efficacy against colorectal cancer.

The Imperative of Independent Validation in Preclinical Research

In preclinical oncology, initial reports of a compound's efficacy can be influenced by specific, and sometimes unique, experimental conditions. Independent validation is the cornerstone of scientific rigor, serving to confirm that the observed biological activity is inherent to the compound and not an artifact of a particular assay system or laboratory.[5][6] A robust validation process, as outlined in this guide, mitigates the risk of advancing false positives, thereby saving significant time and resources in the long run and building a stronger foundation for potential clinical trials.[6][7]

Our validation strategy will compare "Thiophene-X" against established first-line chemotherapeutic agents for colorectal cancer, such as 5-Fluorouracil (5-FU) and Oxaliplatin, to benchmark its performance and understand its potential therapeutic window.[8][9][10]

A Multi-Tiered Experimental Workflow for Comprehensive Validation

A successful validation strategy is hierarchical, starting with broad screening assays and progressively moving towards more detailed mechanistic studies. This approach ensures that resources are focused on compounds that demonstrate genuine and promising activity in the initial stages.

G cluster_0 Tier 1: Foundational Activity Screening cluster_1 Tier 2: Mechanism of Action (Primary Target) cluster_2 Tier 3: Downstream Cellular Effects cluster_3 Decision Point A Cell Viability Assay (MTT) Determine IC50 in Cancer vs. Normal Cells B Selectivity Index (SI) Calculation A->B Data Analysis C In Vitro Tubulin Polymerization Assay A->C If IC50 is potent & selective D Cell Cycle Analysis (Flow Cytometry) C->D Cellular Confirmation E Apoptosis Assay (Annexin V/PI Staining) D->E If G2/M arrest is confirmed F Western Blot Analysis (Apoptotic Markers) E->F Protein Level Confirmation G Advance to In Vivo Models? F->G If apoptosis is confirmed

Caption: Hierarchical workflow for the independent validation of Thiophene-X.

Tier 1: Foundational Activity & Selectivity Screening

The initial step is to quantitatively assess the cytotoxic and cytostatic effects of Thiophene-X on cancer cells compared to non-malignant cells. This establishes the compound's potency and, crucially, its therapeutic window.

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11] A reduction in metabolic activity suggests either cell death (cytotoxicity) or an inhibition of cell growth (cytostasis).

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human colorectal cancer cells (e.g., HCT116) and a non-malignant human colon cell line (e.g., CCD-18Co) in separate 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2x serial dilution of Thiophene-X, 5-FU, and Oxaliplatin in the appropriate cell culture medium. Concentrations should typically range from 0.01 µM to 100 µM. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit to a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Comparative Data & Selectivity Index

The true potential of a novel compound lies not just in its potency but in its selectivity for cancer cells over healthy cells. The Selectivity Index (SI) provides a quantitative measure of this.

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value (>2) is generally considered indicative of promising cancer-specific cytotoxicity.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)

CompoundHCT116 (Colorectal Cancer)CCD-18Co (Normal Colon)Selectivity Index (SI)
Thiophene-X 1.5 µM18.0 µM12.0
5-Fluorouracil 5.0 µM25.0 µM5.0
Oxaliplatin 0.8 µM3.2 µM4.0

Tier 2: Elucidating the Primary Mechanism of Action

Many thiophene derivatives have been reported to exert their anti-cancer effects by interfering with microtubule assembly, leading to mitotic arrest.[3] This tier aims to validate this specific mechanism.

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.[12] The polymerization process is monitored by an increase in absorbance or fluorescence over time.[12][13]

Experimental Protocol: Tubulin Polymerization Assay

  • Reagent Preparation: Reconstitute purified tubulin protein (>99% pure) in an ice-cold polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP.[14]

  • Compound Preparation: Prepare dilutions of Thiophene-X in the polymerization buffer. Use Paclitaxel as a positive control for polymerization enhancement and Nocodazole or Vinblastine as positive controls for polymerization inhibition.[13][14]

  • Reaction Setup: In a pre-warmed 96-well plate (37°C), add the tubulin solution to wells containing the test compounds or controls.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer set to 37°C and measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[14][15]

  • Data Analysis: Plot absorbance vs. time. Inhibitors of polymerization will decrease the maximum rate (Vmax) and the final plateau (Amax) of the curve compared to the vehicle control.

Cell Cycle Analysis

If Thiophene-X inhibits tubulin polymerization, it should arrest cancer cells in the G2/M phase of the cell cycle, as the mitotic spindle cannot form correctly. This is a crucial cellular confirmation of the biochemical finding.

Experimental Protocol: Cell Cycle Analysis via Flow Cytometry

  • Cell Treatment: Treat HCT116 cells with Thiophene-X at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells, and wash with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A significant increase in the G2/M population in treated cells compared to controls indicates cell cycle arrest at this phase.

Table 2: Hypothetical Comparative Cell Cycle Analysis Data (% of Cells in G2/M Phase)

Treatment (24h)HCT116 Cells (% G2/M)
Vehicle Control (0.1% DMSO)15%
Thiophene-X (1.5 µM) 65%
Nocodazole (0.5 µM) 70%

Tier 3: Validating the Induction of Apoptosis

Prolonged mitotic arrest typically triggers apoptosis, or programmed cell death.[16] This tier confirms that the cell cycle arrest observed in Tier 2 leads to the intended outcome of cell death.

G A Thiophene-X B Inhibition of Tubulin Polymerization A->B C Microtubule Destabilization B->C D Mitotic Spindle Disruption C->D E G2/M Phase Arrest D->E F Activation of Intrinsic Apoptotic Pathway E->F G Caspase-3 Activation F->G H Cell Death G->H

Caption: Proposed mechanism: Tubulin inhibition by Thiophene-X leads to apoptosis.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[17][18] Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[17]

Experimental Protocol: Annexin V/PI Assay

  • Cell Treatment: Treat HCT116 cells with Thiophene-X (e.g., at its IC50 concentration) for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1x Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.[17]

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of Apoptotic Markers

To confirm apoptosis at the molecular level, we can use Western blotting to detect key proteins involved in the apoptotic cascade.[19][20] A critical event is the cleavage and activation of executioner caspases, such as Caspase-3.

Experimental Protocol: Western Blot

  • Protein Extraction: Treat HCT116 cells as in the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[21]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved Caspase-3. Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: An increase in the band corresponding to cleaved Caspase-3 in Thiophene-X treated samples confirms the activation of the apoptotic pathway.

Conclusion and Path Forward

This guide provides a structured and robust framework for the independent validation of a novel thiophene derivative's anti-cancer activity. By progressing through a multi-tiered approach—from initial cytotoxicity screening to specific mechanistic and downstream cellular assays—researchers can build a comprehensive and reliable data package. If "Thiophene-X" successfully demonstrates high selectivity, directly inhibits tubulin polymerization, induces G2/M arrest, and promotes apoptosis confirmed at both the cellular and molecular levels, it would be considered a highly validated hit compound. Such a result would provide a strong rationale for advancing the compound to the next critical phase of preclinical development: evaluation in in vivo animal models.[22]

References

  • Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26 - Benchchem.
  • Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC.
  • Chemotherapy for colorectal cancer | Canadian Cancer Society.
  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - MDPI.
  • Chemo for Colorectal Cancer: Your Ultimate Guide - Liv Hospital.
  • Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events.
  • Chemotherapy for bowel cancer | Macmillan Cancer Support.
  • Chemotherapy treatment for colon cancer | Cancer Research UK.
  • Cell-based Assays for Drug Discovery | Reaction Biology.
  • Colorectal Cancer Chemotherapy | Chemo for Colon & Rectal Cancer.
  • Mechanism Of Action Of EGFR Inhibitors in Cancer Chemotherapy | ScienceDaily.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC.
  • EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx.
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - MDPI.
  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC.
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin) - Sigma-Aldrich.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC.
  • Tubulin Polymerization Assay Kit - Cytoskeleton, Inc.
  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P.
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium.
  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - MDPI.
  • Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties - PubMed.
  • Cell-culture based test systems for anticancer drug screening - ecancer.
  • Design and synthesis of new thiophene derivatives together with their antitumor evaluations.
  • Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells - ResearchGate.
  • Thiophene-based derivatives as anticancer agents: An overview on decade's work.
  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC.
  • Natural compounds as anticancer agents: Experimental evidence - PMC.
  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers | ACS Omega.
  • Apoptosis and cancer: Methods and protocols: Second edition - ResearchGate.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC.
  • A Mini Review on Thiophene-based derivatives as anticancer agents - K.T.H.M. College.
  • Apoptosis DNA fragmentation analysis protocol - Abcam.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - ResearchGate.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers.
  • Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One - Research journals.
  • Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies | ACS Omega.
  • Western blot protocol - Abcam.
  • In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers - Benchchem.
  • Choosing an Apoptosis Detection Assay - Axion Biosystems.
  • Cancer Cell-Based Assays | Charles River.
  • Western Blotting Protocol - Cell Signaling Technology.
  • Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression - PMC.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - Semantic Scholar.
  • Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - MDPI.
  • Understanding the Western Blot: A Key Tool in Cancer Research - Oreate AI Blog.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers.
  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(thiophen-3-ylmethyl)cyclohexanamine
Reactant of Route 2
Reactant of Route 2
N-(thiophen-3-ylmethyl)cyclohexanamine
© Copyright 2026 BenchChem. All Rights Reserved.